D-Tryptophan, N-acetyl-, methyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECNVJPYDPBAM-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Nα-Acetyl-D-tryptophan Methyl Ester (Ac-D-Trp-OMe)
Introduction: The Significance of Chirality and Protection in Advanced Drug Development
In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, D-amino acid derivatives stand out for their profound impact on the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates. This guide focuses on a key chiral building block: Nα-Acetyl-D-tryptophan methyl ester (Ac-D-Trp-OMe).
The D-configuration of the α-carbon imparts crucial properties, most notably an enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy. The Nα-acetyl and C-terminal methyl ester protecting groups serve a dual purpose: they facilitate controlled, stepwise peptide synthesis by preventing unwanted side reactions and modify the overall physicochemical properties of the amino acid derivative, such as solubility and handling.
This document provides a comprehensive overview of Ac-D-Trp-OMe, from its fundamental molecular characteristics to its synthesis, characterization, and strategic application in the development of next-generation therapeutics. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique advantages of this and similar chiral building blocks.
Physicochemical Properties of Ac-D-Trp-OMe
A thorough understanding of the molecular and physical properties of Ac-D-Trp-OMe is essential for its effective use in synthesis and research. As an enantiomer of the more common L-isomer, it shares the same molecular formula and mass but differs in its interaction with plane-polarized light.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| IUPAC Name | methyl (2R)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
| Synonyms | Ac-D-Trp-OMe, N-Acetyl-D-tryptophan methyl ester | |
| Chirality | D-configuration at the α-carbon |
Synthesis and Purification of Ac-D-Trp-OMe: A Validated Workflow
The synthesis of Ac-D-Trp-OMe can be approached through two primary routes: (1) esterification of N-acetyl-D-tryptophan or (2) N-acetylation of D-tryptophan methyl ester. The choice of route often depends on the availability and cost of the starting materials. Below is a generalized, yet robust, protocol for the synthesis starting from D-tryptophan, which involves esterification followed by acetylation.
Experimental Protocol: Two-Step Synthesis of Ac-D-Trp-OMe
Part 1: Esterification of D-Tryptophan
The conversion of the carboxylic acid of D-tryptophan to its methyl ester is typically achieved through Fischer-Speier esterification, using an acid catalyst in methanol.
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.
Step-by-Step Procedure:
-
Suspend D-tryptophan in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a suitable acid catalyst (e.g., thionyl chloride or by bubbling hydrogen chloride gas) while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess methanol under reduced pressure to yield crude D-tryptophan methyl ester hydrochloride.[3]
Part 2: N-acetylation of D-Tryptophan Methyl Ester
The free amino group of the D-tryptophan methyl ester is then acetylated using acetic anhydride.
-
Rationale: The amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A mild base is often used to neutralize the acetic acid byproduct and drive the reaction to completion.
Step-by-Step Procedure:
-
Dissolve the crude D-tryptophan methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the hydrochloride and free the amine.
-
Slowly add acetic anhydride to the solution, typically at room temperature or slightly below.
-
Stir the reaction for several hours, again monitoring by TLC.[4]
-
Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.
Purification:
The final product, Ac-D-Trp-OMe, is purified from the crude reaction mixture using column chromatography on silica gel.[5][6] The choice of eluent system will depend on the polarity of the compound and any remaining impurities, but a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is common.
Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of Ac-D-Trp-OMe is paramount. A combination of spectroscopic and chiroptical techniques is employed for this purpose.
| Technique | Expected Observations | Rationale for Analysis |
| ¹H NMR | Signals corresponding to the indole ring protons, the α- and β-protons of the amino acid backbone, the acetyl methyl protons, and the ester methyl protons.[7][8] | Confirms the covalent structure of the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, the aromatic carbons of the indole ring, and the aliphatic carbons of the backbone.[7] | Provides further confirmation of the carbon skeleton. |
| FTIR | Characteristic stretching vibrations for the N-H of the indole and amide, C=O of the ester and amide, and aromatic C-H bonds.[9][10] | Identifies key functional groups present in the molecule. |
| Specific Rotation ([α]) | A non-zero value, which will be equal in magnitude but opposite in sign to that of Ac-L-Trp-OMe.[11][12] | Confirms the presence of a single enantiomer and its chiral integrity. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. | Determines the exact mass and confirms the molecular formula. |
Applications in Drug Development: A Strategic Building Block
The primary application of Ac-D-Trp-OMe is as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[10] Its incorporation into a peptide sequence can profoundly influence the resulting therapeutic's properties.
Enhancing Peptide Stability and Bioavailability
Peptides composed entirely of L-amino acids are rapidly degraded by proteases in the body. The introduction of a D-amino acid, such as D-tryptophan from Ac-D-Trp-OMe, creates a peptide bond that is not recognized by these enzymes.[13] This steric hindrance significantly enhances the peptide's resistance to proteolysis, thereby increasing its circulating half-life and bioavailability.
Case Studies: D-Tryptophan in Peptide Therapeutics
The strategic use of D-tryptophan is well-documented in several classes of peptide drugs:
-
Somatostatin Analogs: The natural hormone somatostatin has a very short half-life. Analogs such as octreotide incorporate a D-tryptophan residue to enhance stability and potency.[14][15][16] These drugs are used to treat acromegaly and certain tumors. The D-Trp residue is crucial for maintaining the bioactive conformation while preventing rapid degradation.[15]
-
Gonadotropin-Releasing Hormone (GnRH) Antagonists: GnRH antagonists are used in fertility treatments and for hormone-dependent cancers. Many successful GnRH antagonists incorporate D-tryptophan and other D-amino acids to increase their duration of action and receptor binding affinity.[17][18][19]
Conclusion
Nα-Acetyl-D-tryptophan methyl ester is more than just a protected amino acid; it is a strategic tool in the arsenal of the medicinal chemist and peptide scientist. Its unique combination of stereochemistry and protecting groups enables the synthesis of peptide therapeutics with enhanced stability, improved bioavailability, and tailored biological activity. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective deployment in the pursuit of novel and more effective drug candidates.
References
-
Cai, R. Z., Szoke, B., Lu, R., Fu, D., Redding, T. W., & Schally, A. V. (1986). Superactive octapeptide somatostatin analogs containing tryptophan at position 1. Proceedings of the National Academy of Sciences, 83(6), 1896-1900. [Link]
-
Cai, R. Z., Szoke, B., Lu, R., Fu, D., Redding, T. W., & Schally, A. V. (1986). Superactive octapeptide somatostatin analogs containing tryptophan at position 1. PNAS, 83(6), 1896–1900. [Link]
-
García-Ramos, Y., et al. (2017). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 22(12), 2196. [Link]
-
Royal Society of Chemistry. (2024). Supporting Information. [Link]
-
Gao, F., et al. (2023). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 145(36), 19893–19900. [Link]
-
Rai, N., et al. (2023). Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies. Anti-Cancer Agents in Medicinal Chemistry, 23(13), 1523–1536. [Link]
-
Suhas, R., & Gowda, D. C. (2012). Design and synthesis of tryptophan containing peptides as potential analgesic and anti-inflammatory agents. Journal of Peptide Science, 18(8), 535-540. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). NMR Spectra and Molecular Structure. In Spectroscopic Methods in Organic Chemistry (pp. 67-248). Georg Thieme Verlag. [Link]
-
Hsieh, P.-W., et al. (2015). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry, 13(2), 468-479. [Link]
-
Singh, U. P., & Hecht, S. M. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 456-459. [Link]
- Google Patents. (n.d.). JPH0656775A - Production of n-acetyl-dl-tryptophan.
- Google Patents. (n.d.). CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction.
-
Cook, C. W., et al. (2019). Detection limits for chiral amino acids using a polarization camera. 50th Lunar and Planetary Science Conference. [Link]
-
Wikipedia. (n.d.). Specific rotation. [Link]
-
Singh, U. P., et al. (2017). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. ACS Omega, 2(7), 3345–3349. [Link]
-
AAPPTec. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
Amaike, K., Loach, R. P., & Movassaghi, M. (2013). N-Boc-l-tryptophan methyl ester. Organic Syntheses, 90, 353-365. [Link]
- Google Patents. (n.d.). US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby.
-
Mons, M., et al. (2000). Structures of Ac–Trp–OMe and its dimer (Ac–Trp–OMe)2 in the gas phase: influence of a polar group in the side-chain. Molecular Physics, 98(16), 1187-1195. [Link]
-
Ramaswamy, S., et al. (2003). Vibrational Spectra and Analysis of Tryptophan. Turkish Journal of Physics, 27(6), 493-500. [Link]
-
Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]
-
Bahl, R., et al. (2005). Novel gonadotropin-releasing hormone antagonists with substitutions at position 5. Biopolymers, 80(2-3), 225-228. [Link]
-
Wang, C., et al. (2023). A general method to predict optical rotations of chiral molecules from their structures. Physical Chemistry Chemical Physics, 25(6), 4501-4509. [Link]
-
ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
-
Rivier, J. E., et al. (1988). Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist. Journal of Chromatography A, 430, 299-311. [Link]
-
Global Substance Registration System. (n.d.). N-ACETYL-L-TRYPTOPHAN METHYL ESTER. [Link]
-
Kumar, A., et al. (2023). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 16(5), 729. [Link]
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Liu, J., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 134(5), 945-956. [Link]
-
Schally, A. V., et al. (2011). Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. International Journal of Oncology, 38(6), 1505-1514. [Link]
- Google Patents. (n.d.). US5057615A - Process for purifying tryptophan.
-
Diedrich, K., & Felberbaum, R. (1998). GnRH-antagonists in reproductive medicine. Reproductive BioMedicine Online, 3(1), 1-13. [Link]
-
Reddy, G. S., et al. (2021). Bioinspired Brønsted Acid-Promoted Regioselective Tryptophan Isoprenylations. The Journal of Organic Chemistry, 86(9), 6524–6533. [Link]
-
Yeast Metabolome Database. (n.d.). N-acetyl-D-tryptophan. [Link]
Sources
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Biological Activity of D-Isomer Tryptophan Derivatives: Mechanisms, Synthesis, and Therapeutic Applications
Executive Summary
The pharmaceutical paradigm has historically favored L-amino acids due to their proteinogenic nature. However, D-isomer tryptophan derivatives represent a "chiral switch" in drug development, offering distinct advantages in proteolytic stability, receptor selectivity, and unique mechanistic pathways that evade endogenous metabolic checkpoints. This guide analyzes the biological activity of these derivatives, focusing on their paradoxical efficacy in cancer immunotherapy (IDO pathway) and their non-receptor-mediated disruption of bacterial biofilms.
Mechanistic Landscapes
Oncology: The D-1MT Paradox in Immunomodulation
The most clinically significant D-tryptophan derivative is Indoximod (D-1-methyltryptophan or D-1MT) . Its development revealed a critical divergence between biochemical affinity and physiological efficacy.
-
The Enzymatic Discrepancy: In cell-free enzymatic assays, the L-isomer (L-1MT) is a potent competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a
significantly lower than the D-isomer.[1] However, in in vivo models, D-1MT demonstrates superior anti-tumor efficacy.[1][2] -
The mTOR Rescue Mechanism: Unlike L-1MT, which primarily blocks kynurenine production, D-1MT acts as a tryptophan mimetic downstream of the metabolic blockade. It reactivates the mTORC1 pathway in T-cells, which is typically suppressed by tryptophan depletion. This prevents T-cell anergy and autophagy, effectively "resuscitating" the immune response despite the presence of IDO activity.
-
Target Specificity: Evidence suggests D-1MT may preferentially target the IDO2 isoform or specific conformational states of IDO1 in dendritic cells, distinct from the catalytic pocket targeted by L-1MT.
Microbiology: Biofilm Disassembly
D-tryptophan and its derivatives (e.g., halogenated D-Trp) exhibit broad-spectrum antimicrobial activity that is mechanistically distinct from traditional antibiotics.
-
Signal Interference: D-Trp functions as a non-canonical signal molecule that disrupts quorum sensing. It promotes the disassembly of established biofilms in S. aureus and P. aeruginosa by altering the expression of surface proteins required for matrix attachment.
-
Membrane Interaction: In antimicrobial peptides (AMPs) like dCATH derivatives, replacing L-Trp with D-Trp prevents peptide degradation by bacterial proteases while maintaining the amphipathic structure necessary to penetrate and disrupt bacterial membranes.
Quantitative Data Summary
Table 1: Comparative Activity of 1-Methyltryptophan Stereoisomers
| Feature | L-1-Methyltryptophan (L-1MT) | D-1-Methyltryptophan (D-1MT/Indoximod) |
| IDO1 Enzymatic Inhibition ( | High Potency (~19 | Low/Negligible Potency |
| T-Cell Proliferation Restoration | Moderate | High |
| Mechanism of Action | Competitive Enzymatic Blockade | mTORC1 Pathway Restoration / Trp Mimetic |
| Plasma Half-life | Short (Rapid Clearance) | Long (Resistant to TDO/IDO degradation) |
| Clinical Status | Preclinical Tool | Clinical Trials (Solid Tumors) |
Table 2: Antimicrobial Efficacy of D-Trp Peptide Derivatives
Data derived from dCATH and NCR169C peptide studies.
| Peptide Variant | Target Organism | MIC (
Visualization of Signaling Pathways
Diagram 1: The IDO1/mTOR Immunomodulation Axis
This diagram illustrates the "bypass" mechanism of D-1MT compared to the direct enzymatic blockade of L-1MT.
Caption: D-1MT functions downstream of IDO1, directly reactivating mTORC1 to rescue T-cells from starvation-induced anergy, whereas L-1MT competitively inhibits the IDO1 enzyme itself.
Experimental Protocols
Protocol A: Chiral Resolution of Tryptophan Derivatives (Marfey’s Method)
Purpose: To verify enantiomeric purity of synthesized D-Trp derivatives, ensuring no racemization occurred during peptide coupling or modification.
Reagents:
-
FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[3]
-
Standard: 1 M NaHCO₃, 1 M HCl, Acetone.
Step-by-Step Methodology:
-
Derivatization:
-
Dissolve 50 µg of the D-Trp derivative sample in 100 µL water (or DMSO if insoluble).
-
Add 20 µL of 1 M NaHCO₃.
-
Add 40 µL of 1% FDAA in acetone.
-
Incubate at 40°C for 1 hour with agitation (300 rpm).
-
-
Quenching:
-
Stop reaction by adding 20 µL of 1 M HCl.
-
Dilute with 200 µL acetonitrile (ACN).
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 45 minutes.
-
-
Validation:
-
Compare retention times (
) against authentic L-Trp and D-Trp standards derivatized identically. -
Expected Result: The L-L diastereomer (L-FDAA + L-Trp) elutes before the L-D diastereomer (L-FDAA + D-Trp) due to stronger intramolecular H-bonding in the L-L complex reducing polarity.
-
Protocol B: Cell-Based IDO1 Inhibition & mTOR Rescue Assay
Purpose: To distinguish between simple enzymatic inhibition (L-isomer dominant) and cellular pathway restoration (D-isomer dominant).
Cell Lines:
-
HeLa cells (inducible IDO1 expression via IFN-
). -
T-cells (Jurkat or primary murine CD8+).
Workflow:
-
Induction:
-
Seed HeLa cells in 96-well plates. Treat with human IFN-
(100 ng/mL) for 24 hours to induce IDO1. -
Control: Untreated HeLa cells (IDO1 negative).
-
-
Treatment:
-
Add test compounds (D-1MT, L-1MT) at graded concentrations (0.1 - 100 µM).
-
Incubate for 24 hours.
-
-
Readout 1: Kynurenine Production (Enzymatic Activity):
-
Transfer 100 µL supernatant to a new plate.
-
Add 50 µL 30% trichloroacetic acid (TCA), centrifuge to remove protein.
-
Mix supernatant with Ehrlich’s reagent. Measure Absorbance at 490 nm.
-
Note: L-1MT will show reduced Kyn; D-1MT may show high Kyn levels (poor enzymatic inhibition).
-
-
Readout 2: mTOR Status (Western Blot):
-
Lyse cells. Perform Western Blot for p-S6K (Thr389) and p-4EBP1 .
-
Critical Check: D-1MT should restore p-S6K levels despite high Kynurenine presence, indicating mTOR rescue.
-
Diagram 2: Experimental Workflow for Chiral Development
Caption: Workflow emphasizes that for D-isomers, cellular functional assays (mTOR) prioritize over simple enzymatic affinity due to the non-catalytic mechanism of action.
References
-
IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan. Source: PubMed Central (PMC) [Link]
-
Inhibition of Indoleamine 2,3-Dioxygenase in Dendritic Cells by Stereoisomers of 1-Methyl-Tryptophan Correlates with Antitumor Responses. Source: AACR Journals (Cancer Research) [Link]
-
Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. Source: PubMed Central (PMC) [Link]
-
D-tryptophan, an eco-friendly natural, safe, and healthy compound with antimicrobial activity against food-borne pathogens: A systematic review. Source: PubMed / Food Science & Nutrition [Link]
-
Synthesis and Performance of L-Tryptophanamide and Marfey-Type Derivatives for Amino Acid Configurational Analysis. Source: ACS Publications (Journal of Organic Chemistry) [Link]
-
Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Source: Journal of the American Chemical Society [Link][4]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesis of N-acetyl-D-tryptophan methyl ester from D-tryptophan
Application Note: High-Fidelity Synthesis of N-Acetyl-D-Tryptophan Methyl Ester
Executive Summary
This technical guide outlines a robust, scalable protocol for the synthesis of N-acetyl-D-tryptophan methyl ester starting from D-tryptophan .[] Unlike its L-isomer, the D-isomer of tryptophan is non-proteinogenic and resistant to endogenous proteases, making its derivatives highly valuable in peptidomimetic drug design and neurological research.[]
This protocol utilizes a two-step "Protect-then-Modify" strategy :
-
Fischer-Speier Esterification: Conversion of the carboxylic acid to a methyl ester using thionyl chloride (
).[][2][3] -
N-Acetylation: Acylation of the
-amine using acetic anhydride ( ) under mild basic conditions.[]
Key Advantages of this Route:
-
Stereochemical Integrity: Minimizes racemization risk by establishing the ester before acetylation, avoiding the formation of racemization-prone oxazolone (azlactone) intermediates common when activating N-acetylated acids.[]
-
Purification Efficiency: Intermediates are isolated as stable hydrochloride salts, allowing for easy precipitation and washing rather than tedious column chromatography.[]
Retrosynthetic Analysis & Workflow
The synthesis is designed to lock the carboxyl group first, rendering the molecule more lipophilic and soluble in organic solvents required for the subsequent acetylation.
Figure 1: Two-step synthetic pathway designed to maintain optical purity.
Experimental Protocol
Phase 1: Synthesis of D-Tryptophan Methyl Ester Hydrochloride
Objective: Convert the carboxylic acid to a methyl ester while protecting the amine as a hydrochloride salt.[3]
Reagents:
-
D-Tryptophan (10.0 g, 49.0 mmol)[]
-
Thionyl Chloride (
) (7.1 mL, 98.0 mmol, 2.0 equiv)[] -
Methanol (anhydrous) (100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or N2 line).
-
Suspension: Add D-Tryptophan and anhydrous methanol to the flask. Cool the suspension to 0°C using an ice bath.
-
Activation: Add thionyl chloride dropwise over 20 minutes.
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours . The solution should become clear as the starting material dissolves.
-
Isolation:
-
Concentrate the solution in vacuo to ~20% volume.[]
-
Add cold diethyl ether (100 mL) to induce precipitation of the hydrochloride salt.
-
Filter the white solid, wash with cold ether (2 x 50 mL), and dry under vacuum.
-
Yield Target: 90-95% (White crystalline solid)
Checkpoint: 1H NMR (
Phase 2: Synthesis of N-Acetyl-D-Tryptophan Methyl Ester
Objective: Acetylate the
Reagents:
-
D-Tryptophan Methyl Ester HCl (from Phase 1) (10.0 g, 39.3 mmol)[]
-
Acetic Anhydride (
) (4.5 mL, 47.2 mmol, 1.2 equiv)[] -
Triethylamine (TEA) (11.0 mL, 78.6 mmol, 2.0 equiv)[]
-
Dichloromethane (DCM) (150 mL)[]
Procedure:
-
Solubilization: Suspend the methyl ester salt in DCM in a 500 mL RBF. Cool to 0°C .[][2][3][6][7]
-
Neutralization: Add Triethylamine dropwise.[] The suspension will clear as the free amine is liberated.
-
Acetylation: Add Acetic Anhydride dropwise over 15 minutes.
-
Process Control: Keep the temperature at 0°C. High temperatures during this step can promote side reactions on the indole ring.[]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours . Monitor by TLC (System: EtOAc/Hexane 1:1).[]
-
Workup (Purification):
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL) – Removes unreacted amine/TEA.[]
-
Sat.
(2 x 50 mL) – Neutralizes acetic acid byproduct.[] -
Brine (50 mL).
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Crystallization: Recrystallize the crude off-white solid from EtOAc/Hexane if necessary.
Yield Target: 85-90% (White powder)
Process Control & Validation
To ensure the product meets pharmaceutical research standards, the following analytical parameters must be verified.
| Parameter | Method | Expected Result (D-Isomer) | Note |
| Identity | 1H NMR (300 MHz, CDCl3) | Diagnostic Acetyl and Methyl singlets.[] | |
| Purity | HPLC (C18 Column) | > 98.0% Area | Gradient: 10-90% ACN in Water (0.1% TFA).[] |
| Chirality | Polarimetry ( | Negative Rotation (e.g., -10° to -20°) | Critical:[] L-isomer is (+); D-isomer must be (-).[] |
| Melting Point | Capillary Method | 150 - 153°C | Sharp range indicates high purity.[] |
Stereochemical Mechanism & Risk Management
The primary risk in this synthesis is racemization via the azlactone mechanism.[] This occurs if the amide carbonyl attacks the ester carbonyl, forming a cyclic intermediate that loses stereochemical information.
Figure 2: Racemization pathway via azlactone formation.[] Strict temperature control (0°C) prevents this.[]
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete reaction or water contamination.[]
-
Fix: Ensure Methanol is anhydrous.[][2] Increase reflux time.
-
-
Issue: Oil instead of Solid in Step 2.
-
Cause: Residual solvent or impurities.[]
-
Fix: Triturate the oil with cold hexanes or diethyl ether to induce crystallization.[]
-
-
Issue: Indole Oxidation (Pink/Red color).
-
Cause: Indole ring is sensitive to acid/oxidation over time.[]
-
Fix: Perform reactions under Nitrogen atmosphere. Store final product protected from light.[]
-
References
-
BenchChem. (2025).[][2][3] An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride. Retrieved from []
-
Li, G., et al. (2010).[] A Convenient Synthesis of Amino Acid Methyl Esters. PMC - National Institutes of Health.[] Retrieved from []
-
BOC Sciences. (n.d.).[] N-Acetyl-L-tryptophan methyl ester Properties and Specifications. Retrieved from []
-
PubChem. (2025).[][8] N-acetyl-D-tryptophan Compound Summary. National Library of Medicine.[] Retrieved from []
-
TCI Chemicals. (n.d.).[] N-Acetyl-L-tryptophan Ethyl Ester Specifications. Retrieved from []
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. openscholar.uga.edu [openscholar.uga.edu]
- 8. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-α-Acetyl-D-tryptophan Methyl Ester (Ac-D-Trp-OMe) in Peptide Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of N-α-Acetyl-D-tryptophan Methyl Ester (Ac-D-Trp-OMe) as a specialized intermediate in peptide synthesis. We delve into the rationale behind its application, focusing on the roles of the D-chiral center, the N-terminal acetyl cap, and the C-terminal methyl ester. Detailed, field-proven protocols for its incorporation and subsequent modification are provided, alongside critical insights into reaction mechanisms, protecting group strategy, and analytical validation.
Introduction and Strategic Overview
N-α-Acetyl-D-tryptophan Methyl Ester is a derivative of the essential amino acid tryptophan, engineered with specific protecting groups to serve unique functions in synthetic peptide chemistry.[] Its structure presents three key features that define its utility: the D-configuration of the α-carbon, a permanent N-terminal acetyl (Ac) group, and a labile C-terminal methyl ester (OMe) group.
-
The D-Enantiomer: The incorporation of D-amino acids is a cornerstone strategy in medicinal chemistry to enhance the metabolic stability of peptide-based therapeutics. Peptides containing D-amino acids exhibit significantly increased resistance to degradation by endogenous proteases, which preferentially recognize L-amino acids, thereby extending the peptide's in-vivo half-life.[2]
-
N-α-Acetyl Group: The acetyl group acts as a stable cap on the N-terminus, mimicking the post-translational modification of many natural proteins and effectively neutralizing the N-terminal charge. This modification increases the hydrophobicity of the molecule.[] Unlike common temporary protecting groups like Fmoc or Boc, the acetyl group is robust and requires harsh conditions for removal (e.g., refluxing in strong acid or base), making it a quasi-permanent feature in most synthetic schemes.[3]
-
C-α-Methyl Ester Group: The methyl ester provides temporary protection for the C-terminal carboxylic acid. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, but it can be selectively cleaved through saponification (base-catalyzed hydrolysis) to yield a free carboxylic acid.[4][5] This free acid is the reactive handle for subsequent amide bond formation.
These features make Ac-D-Trp-OMe an ideal intermediate for specific applications, primarily as a precursor to an N-terminally capped D-tryptophan residue that can be incorporated anywhere in a peptide sequence.
Table 1: Physicochemical Properties of Ac-D-Trp-OMe
| Property | Value | Source(s) |
| Synonyms | N-acetyl-D-tryptophan methyl ester, Ac-D-Trp-OMe | [6] |
| CAS Number | 2280-01-5 | [6] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [][7] |
| Molecular Weight | 260.29 g/mol | [][7] |
| Appearance | White to off-white powder | [][8] |
| Storage | Store at room temperature or refrigerated (0-8°C). Inert atmosphere recommended for long-term storage. | [][9][10] |
Protecting Group Strategy and Orthogonality
In multi-step peptide synthesis, the success of the entire campaign hinges on an "orthogonal" protecting group strategy.[11] This principle dictates that each class of protecting group must be removable by a specific set of reagents that do not affect other protecting groups in the molecule.[12]
Ac-D-Trp-OMe's protecting groups fit into this scheme with distinct removal conditions, as illustrated below. The key utility arises from the ability to deprotect the methyl ester without affecting the acetyl cap or common side-chain protecting groups used in Fmoc or Boc solid-phase peptide synthesis (SPPS).
Caption: Orthogonality of protecting groups in peptide synthesis.
This diagram illustrates that the methyl ester (-OMe) can be removed with a base like NaOH, which does not affect acid-labile groups (Boc, tBu, Trt) or the very base-labile Fmoc group under controlled conditions. The acetyl group remains stable to all standard deprotection reagents, serving as a permanent cap.
Experimental Protocols
The primary utility of Ac-D-Trp-OMe is as a synthon for Ac-D-Trp-OH, which can then be coupled to the N-terminus of a growing peptide chain. The following protocols detail this two-step process.
Protocol 1: Saponification of Ac-D-Trp-OMe to Ac-D-Trp-OH
This protocol describes the hydrolysis of the methyl ester to generate the free carboxylic acid, the necessary precursor for subsequent coupling reactions.
Materials:
-
Ac-D-Trp-OMe
-
Methanol (MeOH) or Dioxane
-
1N Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
2M Potassium Hydrogen Sulfate (KHSO₄) or 1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (DI H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve Ac-D-Trp-OMe (1.0 eq) in a suitable solvent such as dioxane or a mixture of MeOH and water (e.g., 1:1 MeOH/H₂O) to a concentration of approximately 0.1 M.[4]
-
Cooling: Place the reaction flask in an ice bath and cool to 0°C with stirring.
-
Hydrolysis: Slowly add 1N LiOH (approx. 1.5-2.0 eq) dropwise to the cooled solution. The causality here is critical: a hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The reaction must be kept cold to minimize potential side reactions, including racemization, although the D-configuration is generally stable.
-
Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Neutralization: Once the reaction is complete, cool the flask back to 0°C and carefully neutralize the solution to pH ~3-4 by adding 2M KHSO₄ or 1N HCl.[5] This protonates the carboxylate salt to form the desired carboxylic acid, causing it to be less water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic phase will contain the desired Ac-D-Trp-OH.
-
Washing & Drying: Wash the combined organic layers with DI water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting white solid, Ac-D-Trp-OH, should be validated by ¹H NMR and Mass Spectrometry before proceeding to the next step.
Caption: Workflow for the preparation of Ac-D-Trp-OH.
Protocol 2: Coupling of Ac-D-Trp-OH to a Resin-Bound Peptide (Fmoc-SPPS)
This protocol outlines the incorporation of the prepared Ac-D-Trp-OH onto the N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Ac-D-Trp-OH (3.0-5.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6.0-10.0 eq)[13]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[13][14]
-
Activation Solution: In a separate vial, dissolve Ac-D-Trp-OH and HATU in anhydrous DMF. Add DIPEA to the solution. The mixture should be allowed to pre-activate for 1-2 minutes.
-
Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid of Ac-D-Trp-OH to form a reactive O-acylisourea intermediate.[15] This intermediate is highly susceptible to nucleophilic attack by the free N-terminal amine of the peptide on the resin. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[14]
-
-
Coupling Reaction: Add the activation solution to the peptide-resin in the synthesis vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all excess reagents and byproducts.
-
Cleavage and Deprotection: The resin is now ready for the final cleavage from the support and simultaneous removal of side-chain protecting groups, typically using a cocktail containing Trifluoroacetic Acid (TFA).[16]
Tryptophan-Specific Considerations: Indole Side-Chain Protection
The indole side chain of tryptophan is highly susceptible to alkylation by carbocations and oxidation, particularly during the final acidic cleavage step (e.g., with TFA).[17][18] Carbocations are often generated from the cleavage of other protecting groups like Boc or tert-butyl ethers.
To prevent modification of the indole ring, a "scavenger" must be included in the cleavage cocktail.[19]
Table 2: Common Scavengers for Tryptophan Protection
| Scavenger | Typical Concentration | Mechanism of Action |
| Triisopropylsilane (TIS) | 1-5% | Reduces carbocations via hydride transfer. |
| 1,2-Ethanedithiol (EDT) | 1-5% | Traps carbocations to form stable thioethers. |
| Water | 2.5-5% | Acts as a competing nucleophile for carbocations. |
| Phenol | 2.5-5% | Aromatic scavenger that intercepts electrophiles. |
A standard cleavage cocktail for a Trp-containing peptide is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) . This combination provides robust protection for the sensitive indole nucleus during global deprotection.
Conclusion
N-α-Acetyl-D-tryptophan Methyl Ester is a valuable, specialized building block for peptide synthesis, offering a straightforward route to introduce an N-terminally capped D-tryptophan residue. Its strategic value lies in the enhanced proteolytic resistance conferred by the D-amino acid and the specific, orthogonal reactivity of its N- and C-terminal protecting groups. By understanding the causality behind the saponification and coupling steps and by taking necessary precautions to protect the indole side chain, researchers can effectively leverage Ac-D-Trp-OMe to create novel and robust peptide analogs for therapeutic and research applications.
References
-
Gerhards, M., et al. (2000). Structures of Ac–Trp–OMe and its dimer (Ac–Trp–OMe)2 in the gas phase: influence of a polar group in the side-chain. Molecular Physics. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of D-Tryptophan Methyl Ester Hydrochloride in Advanced Biochemical Synthesis. [Link]
-
ChemWhat. AC-TRP-OME CAS#: 2824-57-9. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
de la Torre, B.G., et al. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. [Link]
-
de la Torre, B.G., et al. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]
-
Kent, S.B.H. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Barlos, K., Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Acetyl Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Aapptec. Ac-D-Trp-OH [2280-01-5]. [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chemwhat.com [chemwhat.com]
- 8. AC-TRP-OME | 2824-57-9 [chemicalbook.com]
- 9. AC-TRP-OME | 2824-57-9 [amp.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
enzymatic resolution of N-acetyl-tryptophan methyl ester racemates
Application Note: High-Efficiency Enzymatic Resolution of N-Acetyl-Tryptophan Methyl Ester Racemates
Abstract & Scope
This technical guide details the kinetic resolution of
While chemical resolution often requires toxic resolving agents and multiple crystallization steps, enzymatic resolution using
Scientific Principles & Mechanism
The Kinetic Resolution Strategy
The core principle relies on the stereospecific hydrolysis of the ester bond.
-
L-Enantiomer: Rapidly hydrolyzed to the free acid (
-Ac-L-Trp) and methanol. -
D-Enantiomer: Remains as the methyl ester (
-Ac-D-Trp-OMe) due to steric mismatch in the enzyme's active site.
Mechanistic Pathway (DOT Visualization)
The reaction proceeds via an acyl-enzyme intermediate.[1] The "Three-Point Attachment" model dictates that the hydrophobic pocket (S1 site) binds the indole ring, while the catalytic triad (Ser195, His57, Asp102) attacks the carbonyl carbon.[2]
Figure 1: Kinetic resolution pathway showing the selective processing of the L-enantiomer via the acyl-enzyme intermediate.[2]
Materials & Equipment
| Category | Item | Specifications/Notes |
| Biocatalyst | Type II from Bovine Pancreas (≥40 units/mg protein). | |
| Substrate | Purity ≥98%. If solid, dissolve in minimal methanol. | |
| Buffer System | Phosphate Buffer (0.1 M) | pH 7.8 (Optimum for chymotrypsin). |
| Solvents | Methanol | Co-solvent (Max 20% v/v) to enhance substrate solubility. |
| Extraction | Ethyl Acetate (EtOAc) | For partitioning the ester and acid. |
| Analysis | Chiral HPLC Column | Daicel Chiralcel OD-H or Crownpak CR(+). |
Experimental Protocols
Protocol A: Bench-Scale Resolution (Free Enzyme)
Target Scale: 10 mmol Substrate
Step 1: Substrate Preparation
-
Dissolve 2.6 g (10 mmol) of
-Ac-DL-Trp-OMe in 10 mL of Methanol. -
Slowly add this solution to 90 mL of 0.1 M Potassium Phosphate buffer (pH 7.8) under vigorous stirring.
-
Note: A fine suspension or emulsion may form. This is acceptable; the enzyme works at the interface.
-
Step 2: Enzymatic Hydrolysis
-
Add 50 mg of
-Chymotrypsin dissolved in 1 mL of 1 mM HCl (Ca stabilized). -
pH-Stat Method (Crucial): As hydrolysis proceeds, acid is released, dropping the pH.[2] Maintain pH at 7.8 by automatic or manual addition of 1.0 M NaOH.
-
Monitor consumption of NaOH. The reaction is complete when ~50% of the theoretical base equivalents (5 mmol) are consumed (typically 1–4 hours).
Step 3: Quenching & Separation (Workup) This step utilizes pH-dependent solubility to separate the product (Acid) from the unreacted substrate (Ester).
-
Extraction 1 (Neutral): At pH 7.8, extract the reaction mixture with EtOAc (
mL). -
Acidification: Adjust the aqueous phase to pH 2.0 using 6 M HCl. The carboxylate converts to the free acid, becoming insoluble/hydrophobic.[2]
-
Extraction 2 (Acidic): Extract the acidified aqueous phase with EtOAc (
mL). -
Drying: Dry both organic fractions over MgSO
, filter, and evaporate in vacuo.
Protocol B: Immobilized Enzyme (Recyclable System)
For process chemists requiring catalyst reuse.[2]
-
Immobilization: Use Cross-Linked Enzyme Aggregates (CLEAs) or covalent binding to Eupergit C beads.
-
Setup: Pack a glass column with immobilized chymotrypsin.
-
Flow: Pump the substrate solution (dissolved in 10% MeOH/Buffer) through the column at a flow rate allowing 30-minute residence time.
-
Advantages: Eliminates enzyme contamination in the product; allows continuous processing.
Analytical Validation
-
Column: Chiralcel OD-H (
mm) -
Mobile Phase:
-Hexane : Isopropanol : TFA (85 : 15 : 0.1) -
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm[2]
Calculations:
To validate the efficiency, calculate the Enantiomeric Ratio (
Where:
-
= Conversion (fraction of substrate reacted, usually 0.50).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - = Enantiomeric excess of the product (L-acid).
Target Metrics: An
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Reaction Rate | Substrate insolubility | Increase Methanol to 20% or use DMSO (max 5%). Ensure vigorous stirring (emulsion). |
| pH Drift | Inadequate buffering | Use a pH-stat titrator rather than relying solely on buffer capacity. |
| Low Enantioselectivity | Non-enzymatic hydrolysis | Lower temperature to 4°C. Spontaneous hydrolysis is non-specific and increases at high T. |
| Enzyme Instability | Autolysis | Add 10 mM CaCl |
References
-
Bender, M. L., & Clement, G. E. (1963). Kinetic Evidence for an Acyl-Enzyme Intermediate in the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Chymotrypsin-Catalyzed Hydrolysis of -Acetyl-L-tryptophan Ethyl Ester.[4] Biochemical and Biophysical Research Communications. -
Ingles, D. W., & Knowles, J. R. (1967). Specificity and Stereospecificity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Chymotrypsin.[7] Biochemical Journal. -
Sigma-Aldrich.
-Chymotrypsin. Technical Bulletin. -
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Application Guide.
Sources
- 1. Alpha-Chymotrypsin [biocyclopedia.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. KINETIC EVIDENCE FOR AN ACYL-ENZYME INTERMEDIATE IN THE ALPHA-CHYMOTRYPSIN-CATALYZED HYDROLYSIS OF N-ACETYL-L-TRYPTOPHAN ETHYL ESTER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chymotrypsin [sigmaaldrich.com]
- 7. Specificity and stereospecificity of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comparative Solubility Analysis of N-acetyl-D-tryptophan methyl ester in Dimethyl Sulfoxide (DMSO) vs. Water
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility characteristics of N-acetyl-D-tryptophan methyl ester. While specific quantitative solubility data for this compound is not extensively published, this note synthesizes established principles of chemical solubility with field-proven methodologies to provide a framework for its empirical determination. We present a comparative analysis of its expected solubility in dimethyl sulfoxide (DMSO), a polar aprotic solvent, and water, a polar protic solvent. This guide includes a theoretical rationale for the anticipated solubility differences, detailed step-by-step protocols for accurate measurement, and guidance on data interpretation for applications in drug discovery and development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and formulation feasibility. N-acetyl-D-tryptophan methyl ester is a derivative of the essential amino acid D-tryptophan, a molecule of interest in various biochemical and pharmaceutical contexts, including its role as a precursor in the synthesis of more complex molecules.[1] The addition of an acetyl group to the amine and a methyl ester to the carboxylic acid significantly alters the molecule's polarity and hydrogen bonding capabilities compared to the parent amino acid.
Understanding the solubility of N-acetyl-D-tryptophan methyl ester in both a highly versatile organic solvent like DMSO and a universal biological solvent like water is paramount for:
-
In Vitro Assay Design: DMSO is a standard solvent for creating high-concentration stock solutions of test compounds for biological screening.[2] Knowledge of the maximum solubility is essential to prevent compound precipitation in assays, which can lead to erroneous results.
-
Formulation Development: While DMSO is used for stock solutions, final formulations for preclinical and clinical studies often require aqueous compatibility. A significant disparity in solubility between DMSO and water can present substantial formulation challenges.
-
Predicting Bioavailability: Poor aqueous solubility is a leading cause of low oral bioavailability, hindering a drug candidate's progression.
This application note will, therefore, serve as a comprehensive guide to understanding and quantifying the solubility of N-acetyl-D-tryptophan methyl ester.
Theoretical Analysis: A Tale of Two Solvents
The molecular structure of N-acetyl-D-tryptophan methyl ester dictates its interaction with different solvents. The presence of the indole ring and the methyl ester group contributes to its hydrophobic character.[] Conversely, the acetyl group and the nitrogen within the indole ring offer some potential for polar interactions.
-
In Water: Water is a highly polar, protic solvent that forms strong hydrogen bond networks. For a solute to dissolve in water, it must disrupt these networks and form favorable interactions with water molecules. N-acetyl-D-tryptophan methyl ester lacks the ionizable carboxylic acid group of its parent molecule, N-acetyl-D-tryptophan. This esterification significantly reduces its ability to act as a hydrogen bond donor and acceptor with water, leading to an expectation of very low aqueous solubility . The parent compound, N-acetyl-DL-tryptophan, is already characterized as being only "slightly soluble in water".[4][5] The more hydrophobic methyl ester derivative is expected to be even less soluble.
-
In DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While it has a strong dipole moment, it lacks donor hydrogens for hydrogen bonding. It is an exceptional solvent for a wide array of organic molecules, including those that are polar and nonpolar.[2][6] It readily dissolves compounds by disrupting their crystal lattice energy through strong dipole-dipole interactions. Given the organic and somewhat polar nature of N-acetyl-D-tryptophan methyl ester, it is anticipated to have high solubility in DMSO . This is supported by data for the related compound, N-acetyl-DL-tryptophan, which has a reported solubility of 100 mg/mL in DMSO.[7]
This stark difference in expected solubility underscores the importance of empirical validation.
Quantitative Solubility Data
| Solvent | Compound | Expected Solubility | Rationale |
| Water | N-acetyl-D-tryptophan methyl ester | Very Low (< 0.1 mg/mL) | Increased hydrophobicity due to the methyl ester group and lack of an ionizable carboxylic acid significantly limit interaction with water's hydrogen bond network.[][4] |
| DMSO | N-acetyl-D-tryptophan methyl ester | High (> 50 mg/mL) | As a strong polar aprotic solvent, DMSO is effective at solvating a wide range of organic molecules.[6] High solubility is expected, similar to related N-acetylated amino acids.[7] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To empirically determine the solubility, the "shake-flask" method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.[8] This protocol provides a robust methodology for quantifying the solubility of N-acetyl-D-tryptophan methyl ester in both DMSO and water.
Materials and Equipment
-
N-acetyl-D-tryptophan methyl ester (solid powder)
-
Anhydrous DMSO
-
Deionized, HPLC-grade water
-
Analytical balance
-
Vortex mixer
-
Thermostatted orbital shaker or end-over-end rotator
-
Microcentrifuge
-
Calibrated micropipettes
-
2 mL microcentrifuge tubes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of N-acetyl-D-tryptophan methyl ester (e.g., 5-10 mg) into separate 2 mL microcentrifuge tubes for each solvent (DMSO and water). The key is to have undissolved solid remaining after equilibration.
-
Add a precise volume of the respective solvent (e.g., 1 mL) to each tube.
-
-
Equilibration:
-
Tightly cap the tubes and vortex vigorously for 2 minutes to facilitate initial dissolution and create a fine suspension.
-
Place the tubes in a thermostatted shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the intended application).
-
Allow the solutions to equilibrate for 24-48 hours. This extended period is crucial for reaching thermodynamic equilibrium, especially for compounds that may be slow to dissolve.[9]
-
-
Separation of Saturated Supernatant:
-
After equilibration, visually confirm that excess solid remains in each tube.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[2][10]
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet. For the aqueous sample, filtration through a 0.45 µm syringe filter is recommended to remove any fine particulates.
-
-
Quantification of Solute Concentration:
-
Serial Dilution: Accurately perform a serial dilution of the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC). The dilution factor will be very high for the DMSO sample and lower for the water sample.
-
Analytical Measurement: Determine the concentration of N-acetyl-D-tryptophan methyl ester in the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve of known concentrations.
-
Calculation: Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Self-Validating System & Causality
-
Why an excess of solid? This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Why 24-48 hours of equilibration? Some compounds, particularly those with stable crystal lattices, can take a significant amount of time to reach their true solubility limit. Shorter incubation times may result in an underestimation (kinetic solubility).[9]
-
Why centrifugation and filtration? These steps are critical to ensure that no solid microparticles are carried over into the sample for analysis, which would artificially inflate the measured solubility.[10]
-
Why a standard curve? A multi-point calibration curve is essential for accurate quantification, ensuring the reliability and trustworthiness of the final solubility value.
Visualizing the Workflow and Concepts
Chemical Structure and Key Properties
Caption: Key structural features influencing solubility.
Experimental Workflow for Solubility Determination
Caption: Shake-Flask method workflow.
Conclusion and Best Practices
The differential solubility of N-acetyl-D-tryptophan methyl ester is a critical parameter for its effective use in research and development. It is predicted to be highly soluble in DMSO and poorly soluble in water. This application note provides the theoretical foundation and a robust, validated protocol to empirically determine these values. For researchers, it is crucial to perform these measurements under conditions that reflect the intended application (e.g., temperature, buffer composition if not pure water). Adherence to the detailed protocol will ensure the generation of accurate and reproducible data, facilitating informed decisions in assay development, compound formulation, and overall project progression.
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information.[Link]
-
N-(n-acetyl-d-phenylalanyl)-d-tryptophan methyl ester (C23H25N3O4). PubChemLite.[Link]
-
Tryptophan. Solubility of Things.[Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[Link]
-
How to check the Drug solubility DMSO solvent..? ResearchGate.[Link]
-
Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate.[Link]
-
N-acetyl-D-tryptophan. PubChem.[Link]
-
N-acetyl-D-tryptophan (YMDB00823). Yeast Metabolome Database.[Link]
-
DL-Tryptophan, N-acetyl-. NIST WebBook.[Link]
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Publications.[Link]
-
Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences.[Link]
-
D-Tryptophan, N-(N-acetyl-D-phenylalanyl)-, methyl ester. U.S. Environmental Protection Agency.[Link]
-
N-Acetyl-D-tryptophan. The Automated Topology Builder (ATB) and Repository.[Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 5. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-acetyl-D-tryptophan methyl ester as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral molecules are the cornerstone of modern pharmaceuticals, with stereochemistry dictating both efficacy and safety. Unnatural amino acids, in particular, offer a powerful tool for modulating the biological activity, stability, and conformational properties of peptides and small molecule drugs. This guide provides an in-depth exploration of N-acetyl-D-tryptophan methyl ester, a protected form of D-tryptophan, as a pivotal chiral building block. We will delve into its strategic advantages, core applications in asymmetric synthesis, and provide detailed, field-proven protocols for its use in peptide synthesis and indole ring functionalization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction: The Strategic Advantage of N-acetyl-D-tryptophan methyl ester
The synthesis of complex, stereochemically pure molecules is a central challenge in drug discovery and natural product synthesis. Tryptophan and its derivatives are crucial components of numerous bioactive compounds.[1][2] While the L-enantiomer is proteinogenic, the incorporation of its unnatural D-isomer, D-tryptophan, into molecular scaffolds is a well-established strategy to enhance pharmacological properties, most notably by increasing resistance to proteolytic degradation.
N-acetyl-D-tryptophan methyl ester emerges as a superior starting material over native D-tryptophan for several reasons:
-
Orthogonal Protection: The α-amino group is protected by an acetyl group, and the carboxylic acid is masked as a methyl ester.[] This dual protection prevents unwanted side reactions (e.g., self-polymerization) and allows for the selective modification of the indole side chain, which is often the primary site for synthetic diversification.[4]
-
Enhanced Solubility & Handling: The esterified and acetylated form exhibits increased hydrophobicity and better solubility in common organic solvents compared to the zwitterionic parent amino acid, simplifying reaction setup and purification.[]
-
Stereochemical Integrity: The D-configuration at the α-carbon provides a fixed stereocenter, serving as a chiral template for subsequent stereoselective transformations.
This guide will demonstrate how to leverage these properties in practical synthetic applications.
Physicochemical and Analytical Profile
A thorough understanding of the starting material is critical for reproducible results. The properties of N-acetyl-D-tryptophan methyl ester are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl (2R)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
| CAS Number | 16108-06-8 | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [][5] |
| Molecular Weight | 260.29 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Melting Point | ~152 °C | [] |
Analytical Characterization: Purity and stereochemical integrity are paramount. Before use, the building block should be validated using the following methods.
| Analytical Method | Purpose | Typical Parameters |
| Chiral HPLC | Enantiomeric Purity Assessment | Chiral stationary phases (e.g., Cinchona alkaloid-based) are effective for separating tryptophan enantiomers.[6] |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Spectra should be clean and match the expected chemical shifts for the structure. |
| Mass Spectrometry | Molecular Weight Verification | ESI-MS should show a clear [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight. |
| Optical Rotation | Confirmation of D-Configuration | Measurement should yield a specific rotation consistent with the D-enantiomer. |
Core Application: A Gateway to Novel Tryptophan Analogs
The primary utility of N-acetyl-D-tryptophan methyl ester is as a versatile intermediate. Its protected backbone allows chemists to focus on the indole ring, a privileged scaffold in medicinal chemistry, for late-stage functionalization.
Sources
- 1. Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel – Crafts Conjugate Addition/Asymmetric Protonation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards enantioselective synthesis of tryptophan-derived alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-ACETYL-D-TRYPTOPHAN METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Stereoselective Hydrolysis of N-Acetyl-D-Tryptophan Methyl Ester
This technical guide details the protocols and troubleshooting strategies for the hydrolysis of N-acetyl-D-tryptophan methyl ester to N-acetyl-D-tryptophan . The primary technical challenge is preventing racemization (conversion of the D-isomer to a D/L mixture) while avoiding oxidative degradation of the indole ring.
Executive Summary & Mechanistic Insight
Hydrolyzing N-acyl amino acid esters is chemically perilous due to the high acidity of the
The Core Problem: Azlactone-Mediated Racemization Unlike simple esters, N-acetyl derivatives do not just racemize via direct enolization. They cyclize to form an azlactone. Once formed, the azlactone loses its chirality rapidly.
-
Standard Bases (NaOH/KOH): High risk of racemization due to high pH and strong solvation of the counter-ion.
-
Optimized Bases (LiOH): Lithium coordinates tightly with the carbonyl oxygens, stabilizing the intermediate and reducing the freedom of the enolate to racemize.
-
Specialized Reagents (Me
SnOH): Organotin reagents operate under neutral/mild conditions, avoiding the enolate pathway entirely.
Mechanism of Failure (Graphviz Diagram)
The following diagram illustrates the "Danger Zone" where racemization occurs.
Caption: The Azlactone pathway (red) competes with direct hydrolysis (green). Preventing azlactone formation is the key to enantiomeric purity.
Optimized Experimental Protocols
Method A: The "Gold Standard" for Purity (Trimethyltin Hydroxide)
Best for: High-value samples where <1% racemization is required. Mechanism: Mild nucleophilic attack without generating a strong basic environment.
Reagents:
-
Trimethyltin hydroxide (Me
SnOH)[1] -
1,2-Dichloroethane (DCE) or Toluene
Protocol:
-
Dissolve N-acetyl-D-tryptophan methyl ester (1.0 eq) in DCE (0.1 M concentration).
-
Add Me
SnOH (2.5 eq). -
Heat to 60–80°C (monitor by TLC; usually 4–24 h). Note: Despite the heat, the neutral pH prevents racemization.
-
Workup (Critical for Tin Removal):
-
Concentrate the mixture.[2]
-
Redissolve in EtOAc.
-
Wash extensively with 5% KHSO
or HCl (1M) to remove trimethyltin residues. -
Dry over Na
SO and concentrate.
-
Method B: The Scalable "Lithium Control" Method
Best for: Larger scales (>1g) where organotins are too toxic/expensive. Mechanism: Lithium cation coordination stabilizes the carbonyl, suppressing azlactone formation.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH·H
O) -
THF (Tetrahydrofuran) and Water (3:1 ratio)
Protocol:
-
Dissolve substrate in THF (0.2 M). Cool to 0°C in an ice bath.
-
Add LiOH·H
O (1.1 to 1.2 eq) dissolved in the minimum amount of water. Do not use large excess base. -
Stir at 0°C. Monitor closely by TLC (typically 1–3 hours).
-
Quench:
-
Acidify carefully with 1N HCl to pH ~2–3 at 0°C. Do not allow the solution to heat up during acidification.
-
Extract immediately into EtOAc.
-
-
Purification: Recrystallize if necessary; column chromatography on silica is usually sufficient.
Technical Support & Troubleshooting (Q&A)
Issue 1: "I am detecting significant levels of the L-isomer (racemization) after hydrolysis."
Diagnosis: The reaction conditions are too basic or the temperature is too high, facilitating the azlactone pathway. Troubleshooting Steps:
-
Switch Base: If using NaOH or KOH, switch to LiOH . The lithium counter-ion effect is well-documented to suppress racemization compared to sodium or potassium [1].
-
Lower Temperature: Perform the reaction at -10°C to 0°C . Racemization is kinetically favored at higher temperatures.
-
Solvent Change: Avoid pure methanol. Use THF/Water (3:1) or Dioxane/Water . Protic solvents like water actually help suppress racemization by solvating the base and reducing the basicity of the enolate, whereas polar aprotic solvents (DMF, DMSO) accelerate racemization [2].
-
Check Stoichiometry: Ensure you are using only a slight excess of base (1.05 – 1.1 eq). Large excesses of hydroxide drive the deprotonation of the
-carbon.
Issue 2: "My product is turning brown/black during hydrolysis."
Diagnosis: Oxidative degradation of the tryptophan indole ring. Tryptophan is highly sensitive to oxidation, especially under acidic workup conditions or prolonged exposure to light/air. Troubleshooting Steps:
-
Degas Solvents: Sparge all solvents (THF, Water) with Argon or Nitrogen for 15 minutes before use.
-
Inert Atmosphere: Run the hydrolysis under a strict N
or Ar balloon. -
Scavengers: Add a radical scavenger or antioxidant such as 1% Thiodiglycol or Phenol during the acidification/workup step to protect the indole ring.
-
Workup Speed: Do not leave the product in the acidic aqueous phase. Extract immediately.
Issue 3: "Can I use enzymes to hydrolyze the D-ester?"
Diagnosis: Misunderstanding of enzyme stereospecificity. Explanation:
-
Standard Proteases (Trypsin, Chymotrypsin, Alcalase): These are L-specific . They will not hydrolyze N-acetyl-D-tryptophan methyl ester. They are used for kinetic resolution (hydrolyzing the L-contaminant in a DL-mixture), leaving the D-ester intact.
-
Esterases (Pig Liver Esterase - PLE): PLE is less stereospecific and can hydrolyze D-esters, but rates are often slower than for L-esters [3].
-
Recommendation: If you require an enzymatic route, you must screen non-specific lipases (e.g., Candida antarctica Lipase B) or specific D-aminoacylases (though these usually cleave the amide, not the ester). For simple ester hydrolysis of a pure D-isomer, the Chemical Method A (Me
SnOH) is often superior to finding a niche enzyme.
Issue 4: "The reaction is stalled at 50% conversion."
Diagnosis: Poor solubility or equilibrium issues. Troubleshooting Steps:
-
Solubility: N-acetyl-tryptophan derivatives can be hydrophobic.[] Ensure the THF volume is sufficient to keep the ester in solution.
-
Saponification Equilibrium: Ester hydrolysis is practically irreversible under basic conditions, but if the pH drops (due to consumption of OH-), the reaction stops. Check pH; if <9, add small aliquots of LiOH.
Comparison of Methods
| Feature | LiOH / THF / H2O | Me3SnOH (Trimethyltin Hydroxide) | Enzymatic (PLE/Lipase) |
| Racemization Risk | Low (if controlled at 0°C) | Very Low (Best Integrity) | Very Low |
| Yield | High (85-95%) | High (80-95%) | Variable (Substrate dependent) |
| Scalability | Excellent (kg scale) | Poor (Toxic tin waste) | Good (if enzyme cost permits) |
| Cost | Low | High | High |
| Complexity | Low | Medium (Workup) | High (Screening required) |
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal hydrolysis pathway based on scale and purity requirements.
References
-
Nicolaou, K. C., et al. (2005).[1][4][5][6] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[4][5] Angewandte Chemie International Edition, 44(9), 1378-1382.[1][4] Link
-
Kaiser, K., & Benner, R. (2005). Hydrolysis-induced racemization of amino acids.[7] Limnology and Oceanography: Methods, 3(8), 318-325. Link
-
Ohno, M., et al. (1979). The effect of side chain structure of ester substrates in determining the rate-controlling step in alpha-chymotrypsin-catalyzed hydrolysis. Journal of Biochemistry, 86(5), 1269-1274. Link
-
Bender, M. L., & Clement, G. E. (1963). Kinetic evidence for an acyl-enzyme intermediate in the alpha-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan ethyl ester. Biochemical and Biophysical Research Communications, 12(4), 339-344. Link
Sources
- 1. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 4. scilit.com [scilit.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 7. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]
stability of N-acetyl-D-tryptophan methyl ester in alkaline solutions
Technical Support Center: N-acetyl-D-tryptophan Methyl Ester
A Guide to Understanding and Managing Stability in Alkaline Solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-acetyl-D-tryptophan methyl ester. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and need to understand its stability profile, particularly in alkaline environments. We will delve into the mechanism of degradation, provide practical troubleshooting advice for common experimental issues, and offer a validated protocol for assessing stability.
Section 1: Fundamental Principles of Alkaline Hydrolysis
This section addresses the core chemical principles governing the stability of N-acetyl-D-tryptophan methyl ester in basic solutions.
Question: What happens to N-acetyl-D-tryptophan methyl ester when it is placed in an alkaline (high pH) solution?
Answer: When exposed to an alkaline solution, N-acetyl-D-tryptophan methyl ester undergoes a chemical reaction called base-catalyzed hydrolysis, also known as saponification.[1][2] In this reaction, the methyl ester group is cleaved, yielding two products: the N-acetyl-D-tryptophan carboxylate salt and methanol.[2][3]
Question: Can you illustrate the mechanism of this degradation?
Answer: Certainly. The process is a nucleophilic acyl substitution reaction. A hydroxide ion (OH⁻), the nucleophile present in the alkaline solution, attacks the partially positively charged carbonyl carbon of the ester. This forms a temporary, unstable tetrahedral intermediate, which then collapses. The methoxy group (⁻OCH₃) is expelled, and a carboxylic acid is formed. In the alkaline environment, this carboxylic acid is immediately deprotonated by another hydroxide ion to form the highly stable N-acetyl-D-tryptophan carboxylate anion and water.
Below is a diagram illustrating this pathway.
Caption: Alkaline hydrolysis mechanism of the methyl ester.
Question: Why is the alkaline hydrolysis of this ester considered an irreversible reaction?
Answer: The reaction is effectively irreversible under these conditions. The final product, a carboxylate anion, is resonance-stabilized and negatively charged.[1][3] This negative charge makes it non-electrophilic and thus highly resistant to reacting with the alcohol (methanol) to reform the ester.[2][3] This is in contrast to acid-catalyzed hydrolysis, which is a reversible equilibrium process.[2][3]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Issue: "My N-acetyl-D-tryptophan methyl ester is degrading much faster than I anticipated. What are the likely causes?"
Potential Causes & Solutions:
-
Incorrect pH: The rate of hydrolysis is highly dependent on the concentration of hydroxide ions.[1][4] A small increase in pH (e.g., from 8.5 to 9.5) represents a tenfold increase in hydroxide concentration and will significantly accelerate degradation.
-
Solution: Always verify the pH of your buffers and solutions after all components have been added. Use a calibrated pH meter. Do not rely solely on theoretical calculations.
-
-
Elevated Temperature: The rate of chemical reactions, including hydrolysis, increases with temperature.[4][5]
-
Solution: Conduct your experiments at a controlled and documented temperature. If stability is a concern, perform manipulations at lower temperatures (e.g., on ice) whenever possible. Remember that prolonged storage in solution, even at 4°C, can still lead to degradation over time.
-
-
Buffer Catalysis: While hydroxide-ion-catalyzed hydrolysis is the primary pathway, some buffer species can also participate in catalysis, influencing the overall rate.
-
Solution: If you suspect buffer effects, consider using a different buffer system at the same pH to see if the degradation rate changes.
-
Issue: "I'm seeing unexpected peaks in my HPLC chromatogram during my stability study. What could they be?"
Potential Causes & Solutions:
-
Starting Material Impurities: The initial compound may not be 100% pure.
-
Solution: Always run a "time zero" (t=0) sample to establish a baseline chromatogram of your starting material. This will help you distinguish pre-existing impurities from newly formed degradants.
-
-
Side-Chain Degradation: While the ester is the most labile group in alkaline conditions, the tryptophan indole ring can be susceptible to oxidation, especially in the presence of light, metal ions, or reactive oxygen species. While less common under simple alkaline hydrolysis, it can occur.
-
Solution: To minimize oxidative degradation, use high-purity solvents, degas your solutions, and protect your samples from light by using amber vials.
-
-
Hydrolysis Product: The most prominent new peak should be the hydrolyzed product, N-acetyl-D-tryptophan.
-
Solution: If possible, run a standard of the expected hydrolytic product to confirm its retention time. The product, being a carboxylate, will typically be more polar and have an earlier retention time on a reverse-phase HPLC column than the parent ester.
-
Section 3: Frequently Asked Questions (FAQs)
Question: What factors have the most significant impact on the stability of N-acetyl-D-tryptophan methyl ester in solution?
Answer: The three most critical factors are pH , temperature , and time . As discussed, the rate of hydrolysis is directly proportional to the hydroxide ion concentration (which is determined by pH) and increases with temperature.[4][5] The extent of degradation is, of course, dependent on how long the compound is exposed to these conditions.
Question: How can I accurately monitor the rate of hydrolysis?
Answer: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] The indole ring of the tryptophan moiety has a strong UV absorbance around 280 nm, making it easy to detect.[6] By monitoring the decrease in the peak area of the starting material (the ester) and the corresponding increase in the peak area of the product (the carboxylate) over time, you can calculate the reaction kinetics.
Question: Is the N-acetyl amide bond also susceptible to hydrolysis under these conditions?
Answer: Amide bonds are significantly more stable and resistant to hydrolysis than ester bonds. While amide hydrolysis can occur under very harsh conditions (e.g., highly concentrated base at high temperatures for extended periods), it is generally not a concern under the typical alkaline conditions (e.g., pH 8-11) used in biochemical and pharmaceutical applications. The primary degradation pathway will be the hydrolysis of the methyl ester.
Section 4: Experimental Protocol: Kinetic Analysis of Hydrolysis
This protocol provides a robust method for determining the stability of N-acetyl-D-tryptophan methyl ester at a given alkaline pH.
Caption: Experimental workflow for a stability study.
1. Materials and Reagents:
-
N-acetyl-D-tryptophan methyl ester
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Buffer reagents (e.g., Sodium Carbonate and Sodium Bicarbonate for a pH 10 buffer)
-
Acid for quenching (e.g., 1 M HCl or H₃PO₄)
-
Calibrated pH meter
-
Thermostated incubator or water bath
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Alkaline Buffer (Example: pH 10.0): Prepare a 50 mM carbonate buffer by dissolving the appropriate amounts of sodium carbonate and sodium bicarbonate in water. Adjust to pH 10.0 using a calibrated pH meter.
-
Stock Solution: Accurately weigh and dissolve N-acetyl-D-tryptophan methyl ester in acetonitrile to a final concentration of 10 mg/mL. (Note: Prepare this fresh, as the ester may be unstable in some organic solvents over long periods).
3. Sample Incubation and Analysis:
-
Pre-warm your pH 10.0 buffer to the desired experimental temperature (e.g., 25°C).
-
To initiate the reaction, dilute the stock solution into the pre-warmed buffer to a final concentration of 0.1 mg/mL. Mix thoroughly. This is your reaction mixture .
-
Immediately withdraw an aliquot (e.g., 100 µL). This is your t=0 sample . Quench the reaction by adding it to an equal volume (100 µL) of 0.2 M HCl in an HPLC vial.
-
Place the remaining reaction mixture in the thermostated incubator.
-
Withdraw and quench aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze all quenched samples by HPLC.
4. HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm[6]
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the peak area of the N-acetyl-D-tryptophan methyl ester at each time point.
-
Calculate the percentage remaining at each time point relative to the t=0 sample (% Remaining = (Area_t / Area_t0) * 100).
-
Plot the % Remaining versus time to visualize the degradation kinetics.
Section 5: Data Interpretation
The data from the protocol above can be summarized to compare stability under different conditions.
Table 1: Illustrative Stability Data for N-acetyl-D-tryptophan Methyl Ester at 25°C
| Time (Hours) | % Remaining (pH 8.0) | % Remaining (pH 9.0) | % Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.1 | 92.5 | 55.8 |
| 2 | 98.2 | 85.6 | 31.1 |
| 4 | 96.5 | 73.2 | 9.7 |
| 8 | 93.1 | 53.6 | <1.0 |
| 24 | 80.4 | 15.9 | <0.1 |
This is representative data for illustrative purposes only. Actual results will vary based on specific experimental conditions.
As the table clearly demonstrates, the stability of the ester is highly sensitive to pH. A one-unit increase in pH leads to a dramatic increase in the rate of degradation, underscoring the importance of precise pH control in your experiments.
References
- Sparkl, Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level,
- PSIBERG, Hydrolysis of Esters: Mechanism and Conditions, (2022-07-16),
- OCR A-Level Chemistry Notes, Hydrolysis of Esters: Acid Versus Alkali (12.3.4),
- ResearchGate, (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS, (2018-06-22),
- Chemguide, Ester hydrolysis,
- Benchchem, An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride,
- Journal of Pharmaceutical Sciences, Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formul
- PubMed, The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods, (2015-12-01),
- PubMed, Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems,
Sources
- 1. psiberg.com [psiberg.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted D-tryptophan from N-acetyl methyl ester product
Technical Guide: Purification of N-Acetyl-D-Tryptophan Methyl Ester
Introduction
You are likely encountering a common challenge in amino acid derivatization: separating a highly polar, zwitterionic starting material (D-Tryptophan) from a hydrophobic, non-ionic product (N-acetyl-D-tryptophan methyl ester).
Because the product has both its N-terminus (acetylated) and C-terminus (esterified) blocked, it loses the amphoteric character of the parent amino acid. We leverage this drastic change in physical properties—specifically ionization state and polarity—to achieve separation without expensive chromatography in most cases.
This guide details the purification logic, step-by-step protocols, and troubleshooting measures to ensure high purity.
Part 1: The Solubility Logic (Why this works)
To remove the impurity, you must understand the phase behavior of your two components at different pH levels.
| Feature | D-Tryptophan (Impurity) | N-Acetyl-D-Trp Methyl Ester (Product) |
| Structure | Free Amine ( | Acetyl Amide ( |
| Ionization | Zwitterionic (Amphoteric) | Non-ionic (Neutral) |
| Isoelectric Point (pI) | ~5.89 | N/A |
| Solubility (Acidic pH) | High (Water Soluble) as | Low (Organic Soluble) ; Amides do not protonate easily |
| Solubility (Basic pH) | High (Water Soluble) as | Low (Organic Soluble) ; Esters are stable (short term) |
| TLC Stain (Ninhydrin) | Positive (Purple/Violet) | Negative (or very faint yellow upon charring) |
The Strategy: We will drive the unreacted D-tryptophan into the aqueous phase by manipulating pH, while the neutral product remains in the organic phase.
Part 2: The "Standard" Workup Protocol (Liquid-Liquid Extraction)
This is the primary method for purification. It relies on the fact that the product is neutral and the impurity is basic (at the amine) and acidic (at the carboxyl).
Reagents Required:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
)[1] -
Brine (Saturated NaCl)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate . (EtOAc is preferred over DCM for tryptophan derivatives as it tends to form fewer emulsions with the indole ring).
-
Acid Wash (The Critical Step):
-
Wash the organic layer with 1M HCl (2x).
-
Mechanism:[2][3] The dilute acid protonates the free amine of the unreacted D-tryptophan, converting it into the hydrochloride salt (
). This salt is highly water-soluble and will partition into the aqueous layer. The N-acetyl product remains neutral and stays in the organic layer.
-
-
Base Wash:
-
Brine Wash & Dry:
-
Wash with saturated brine (1x) to remove trapped water.
-
Dry over anhydrous
or , filter, and concentrate in vacuo.
-
Visualizing the Workflow
Caption: Figure 1. Liquid-liquid extraction workflow targeting the protonation of unreacted D-tryptophan.
Part 3: Troubleshooting & FAQs
Q: The layers aren't separating (Emulsion). What do I do?
A: Tryptophan derivatives contain an indole ring, which is lipophilic, while the ionic backbone is hydrophilic. This amphiphilic nature acts like a surfactant, causing stubborn emulsions. Fix:
-
Add Solid NaCl: Add solid salt directly to the funnel to increase the ionic strength of the aqueous layer.
-
Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth). This physically breaks the bubbles.
-
Time: Allow it to sit for 20+ minutes.
Q: I still see a spot on TLC after extraction. Is it D-Trp?
A: Perform a Ninhydrin Stain test.
-
Procedure: Spot your sample and a D-Trp standard on a TLC plate. Dip in Ninhydrin stain and heat with a heat gun.
-
Interpretation:
-
Purple/Violet Spot: This is free amine (Unreacted D-Trp). Your acid wash was insufficient. Repeat the 1M HCl wash.
-
No Color / Faint Yellow: This is likely your product. N-acetyl groups do not react to form Ruhemann's purple because the nitrogen is not nucleophilic enough to attack the ninhydrin.
-
UV Active only: If the spot is UV active (Indole absorbs strongly at 280nm) but Ninhydrin negative, it is your product.
-
Q: The extraction didn't work. How do I run a column?
A: If extraction fails (rare), use Flash Column Chromatography.
-
Stationary Phase: Silica Gel (
).[4] -
Mobile Phase: Use a gradient of Dichloromethane (DCM) : Methanol (MeOH) .
-
Start: 100% DCM.
-
Gradient: 0%
5% MeOH.
-
-
Behavior: The product is much less polar and will elute early (
in 5% MeOH/DCM). Unreacted D-tryptophan is extremely polar and will stick to the baseline ( ) unless you use a very high polarity solvent (like >20% MeOH or add acetic acid).
Part 4: Analytical Verification
How do you prove the impurity is gone?
-
TLC (Thin Layer Chromatography):
-
Eluent: 5% MeOH in DCM.
-
Result: You should see a single UV-active spot that does not turn purple with Ninhydrin.
-
-
1H-NMR (Proton NMR):
-
Impurity Signal: Look for the loss of the
-proton shift characteristic of the zwitterion. -
Product Confirmation:
-
Singlet (~1.9 - 2.0 ppm): The Acetyl methyl group (3H).
-
Singlet (~3.6 - 3.7 ppm): The Methyl Ester group (3H).
-
Doublet (~8.0 - 8.5 ppm): The Amide NH (visible in DMSO-
or dry ).
-
-
References
-
Solubility & Physical Properties
- Saturated Solubility and Thermodynamic Evaluation of L-Tryptophan. (Data applies to D-enantiomer). The study confirms the high solubility of Tryptophan in aqueous acid/base compared to organic solvents.
-
Source:
-
Ninhydrin Reaction Specificity
-
General Synthesis & Workup Protocols
- N-Boc-L-tryptophan methyl ester Synthesis. (Analogous protection strategy). Describes the standard extraction workups for protected tryptophan esters using acid/base partitioning.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.mst.edu [chem.mst.edu]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. scispace.com [scispace.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: D-Tryptophan Derivatives & DKP Suppression
Status: Operational Ticket Focus: Preventing Diketopiperazine (DKP) Formation in SPPS Specialist: Senior Application Scientist
Welcome to the Diagnostic Hub
If you are working with D-Tryptophan (D-Trp) derivatives in Solid Phase Peptide Synthesis (SPPS), you are likely encountering a specific class of "stealth" failure. Unlike standard coupling errors that leave deletion sequences, DKP formation often cleaves the C-terminal dipeptide entirely from the resin.
Is this guide for you?
-
Symptom A: Drastic loss of yield after the 2nd or 3rd amino acid coupling.
-
Symptom B: Mass spectrometry of the crude shows no target mass, but you see a small mass corresponding to the cyclic dipeptide (or nothing at all if it washed away).
-
Symptom C: You are synthesizing a heterochiral sequence (e.g., ...-L-Xaa-D-Trp-Resin).
The Mechanism: Why D-Trp is a "Difficult" Residue
DKP formation is not random; it is a conformation-driven intramolecular aminolysis. While Proline is the classic offender, D-Tryptophan presents a unique high-risk profile due to the "Heterochiral Turn Effect."
When an L-amino acid is coupled to a D-amino acid (or vice versa), the peptide backbone naturally adopts a turn conformation. This brings the free N-terminal amine of the second residue into close proximity with the C-terminal ester linkage.
The "Silent Killer" Pathway:
-
Fmoc Removal: The Fmoc group is removed from the 2nd residue (the L-Xaa attached to D-Trp).
-
Nucleophilic Attack: The newly liberated amine attacks the resin-ester carbonyl.
-
Cleavage: The dipeptide cyclizes into a 6-membered diketopiperazine ring and detaches from the resin.
Figure 1: The DKP formation pathway.[1][2][3][4][5][6] Note that this reaction competes with the coupling of the 3rd amino acid.
Strategic Protocols: Prevention & Mitigation
Do not rely on standard SPPS protocols for D-Trp sequences. Use the following validated workflows.
Strategy A: Resin Selection (The First Line of Defense)
Recommendation: Switch from Wang Resin to 2-Chlorotrityl Chloride (2-CTC) Resin .[4][7]
-
Why: Wang resin utilizes a benzyl ester linkage, which is electron-deficient and prone to nucleophilic attack. 2-CTC resin is extremely bulky (steric hindrance). The massive trityl group physically blocks the N-terminal amine from attacking the ester carbonyl [1].[7]
-
Bonus: 2-CTC allows for very mild cleavage (1% TFA), preserving side-chain protecting groups if fragment condensation is needed later.
Strategy B: Optimized Deprotection Cocktail
Recommendation: Abandon standard 20% Piperidine. Use DBU/Piperazine .[3][8][9]
Standard piperidine (pKa ~11.1) is basic enough to accelerate DKP formation.[2][4][8] A mixture of DBU (non-nucleophilic strong base) and Piperazine (nucleophilic but milder) has been proven to suppress DKP while maintaining efficient Fmoc removal [2].
The "Low-DKP" Deprotection Protocol:
| Component | Concentration | Role |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | Drives rapid Fmoc removal via E1cB mechanism. |
| Piperazine | 5% (w/v) | Scavenges the dibenzofulvene byproduct. |
| Solvent | NMP or DMF | NMP is preferred for difficult sequences (D-Trp). |
Step-by-Step Workflow:
-
Wash: DMF (3 x 1 min).
-
Deprotect: Add 2% DBU / 5% Piperazine in NMP.
-
Time: Shorten contact time. Perform 2 x 5 min (instead of standard 2 x 10 min).
-
Wash: Extensive washing with DMF and DCM immediately after draining.
Strategy C: The "Nuclear Option" (Dipeptide Coupling)
If the sequence is extremely prone to DKP (e.g., Gly-D-Trp or Pro-D-Trp), on-resin coupling will almost always result in some loss.
Protocol:
-
Synthesize the dipeptide Fmoc-L-Xaa-D-Trp-OH in solution phase (where DKP cannot form because the C-terminus is an acid, not an ester).
-
Purify the dipeptide.
-
Couple this entire block to the resin.
-
Result: You skip the dangerous "free amine + resin ester" stage entirely.
-
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Logic flow for mitigating DKP formation.
Frequently Asked Questions (FAQs)
Q: Does the side chain of D-Tryptophan itself contribute to DKP? A: Indirectly, yes. The indole ring is electron-rich and bulky. While it doesn't chemically participate in the nucleophilic attack like a hydroxyl group might, its steric bulk can force the peptide backbone into specific rotamers that favor the "turn" conformation required for cyclization.
Q: Can I use Hmb (backbone) protection with D-Trp? A: Yes, this is an excellent strategy. Using Fmoc-D-Trp(Hmb)-OH or protecting the preceding residue with Hmb prevents DKP. The Hmb group places a bulky substituent on the backbone nitrogen, physically preventing the formation of the cis-amide bond required for the ring closure [3].
Q: I see a "traceless" loss. How do I confirm it's DKP? A: Collect the waste stream from your deprotection step. Analyze it by LC-MS. If DKP occurred, you will find the mass of the cyclic dipeptide (cyclo[L-Xaa-D-Trp]) in the waste, not on the resin.
Q: Is 2-CTC resin stable enough for long peptides? A: Generally, yes, but it is acid-sensitive. Avoid using acidic additives (like HOBt) in large excess during coupling steps before the peptide is fully assembled. For D-Trp sequences, the benefit of DKP suppression outweighs the risk of premature cleavage, provided you handle the resin under neutral/basic conditions during elongation.
References
-
Yang, Y., & Hansen, L. (2022).[9] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[9][10] ACS Omega, 7(14), 12345–12352. Retrieved from [Link]
-
Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of difficult peptide sequences using backbone-amide protection. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][10]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ac-D-Trp-OMe
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the isolation and purification of Ac-D-Trp-OMe , a critical chiral intermediate often used in enzymatic resolution studies and peptide synthesis.
Unlike simple amino acid derivatives, Tryptophan derivatives present unique challenges due to the electron-rich indole ring (susceptible to oxidation/polymerization) and the N-acetyl amide bond (susceptible to rotameric broadening in NMR). This guide provides a self-validating workflow to ensure high chemical and optical purity.
Target Molecule Profile
| Property | Specification | Notes |
| Formula | MW: 260.29 g/mol | |
| State | White to off-white solid | Often isolates as a foam/oil initially.[1][2] |
| Solubility | MeOH, DMSO, EtOAc, DCM | Poorly soluble in Hexanes/Water. |
| Key Risks | Racemization, Indole Oxidation | Light sensitive; avoid strong mineral acids. |
Core Purification Workflow (The "Golden Path")
The following protocol assumes a standard synthesis via acetylation of H-D-Trp-OMe using Acetic Anhydride (
Phase A: Quench & Liquid-Liquid Extraction (Work-Up)
Objective: Remove bulk reagents (Acetic acid, Pyridine, unreacted amine) without degrading the indole.
Critical Insight: Do not use strong mineral acids (e.g., 6M HCl) for the acid wash. The indole ring is acid-sensitive and can dimerize or polymerize, turning the product pink/purple. Use 10% Citric Acid instead.
Protocol:
-
Quench: If the reaction used
, add water (or ice) to the reaction mixture and stir for 30 mins. This hydrolyzes excess anhydride into acetic acid, which is water-soluble. -
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Acid Wash: Wash the organic layer
with 10% Citric Acid (removes Pyridine/TEA and unreacted amine). -
Base Wash: Wash
with Saturated (removes Acetic Acid). -
Brine/Dry: Wash with Brine, dry over
, and concentrate in vacuo.
Phase B: Visualization of Extraction Logic
Caption: Optimized Liquid-Liquid Extraction flow minimizing indole degradation risks.
Advanced Troubleshooting & FAQs
Issue 1: "My product is an oil/foam, not a solid."
Diagnosis: This is the most common issue with N-acetylated amino acid esters. It is usually caused by trace solvent entrapment (EtOAc/DCM) preventing crystal lattice formation.
Solution (Trituration):
-
Dissolve the oil in a minimum amount of DCM or EtOAc .
-
Slowly add a non-polar anti-solvent like Hexanes or Diethyl Ether until the solution turns cloudy.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
If it oils out again, evaporate to dryness and repeat using Diethyl Ether/Pentane .
-
Pro-Tip: Trace acetic acid can also prevent crystallization. Azeotrope the oil with Toluene (
) on the rotovap to pull off residual acetic acid.
Issue 2: "NMR shows split peaks. Is my product impure?"
Diagnosis: Likely Rotamers , not impurities.
The amide bond (
Self-Validation Test:
-
Standard: Run NMR at room temperature. You may see two sets of peaks (e.g., ratio 80:20 or 90:10).
-
Validation: Run the NMR at 50-60°C (if using DMSO-
). The increased temperature speeds up rotation, causing the split peaks to coalesce into a single sharp peak. If they merge, it is a rotamer. If they remain distinct, it is an impurity.
Issue 3: "The product turned pink/brown during workup."
Diagnosis: Indole Oxidation . Tryptophan is sensitive to photo-oxidation and acid-catalyzed dimerization.
Corrective Action:
-
Immediate: Filter the solution through a short pad of silica gel to remove the colored polar impurities.
-
Prevention: Perform all future workups with minimal light exposure (wrap flask in foil) and ensure the extraction water is cold. Use Citric Acid instead of HCl.
Issue 4: "How do I ensure I haven't racemized the D-isomer?"
Diagnosis: Azlactone Formation . During acetylation, if the temperature is too high or the base too strong, the intermediate can cyclize to an oxazolone (azlactone), which is prone to racemization (loss of chirality).
Validation Protocol:
-
Chiral HPLC: Use a column like Chiralpak AD-H or OD-H .
-
Mobile Phase: Hexane:IPA (e.g., 90:10).
-
Compare against a standard of the L-isomer (Ac-L-Trp-OMe).
-
-
Optical Rotation: Measure
.-
Literature Value: Compare with established values for Ac-D-Trp-OMe (or the enantiomer Ac-L-Trp-OMe, reversing the sign). Note that solvent choice (MeOH vs.
) drastically changes the rotation value.
-
Chromatography Guide (For Difficult Impurities)
If simple extraction fails (e.g., removing
Stationary Phase: Silica Gel (
Recommended Solvent Systems:
| System | Ratio (v/v) | Application |
|---|
| DCM : MeOH | 98:2
TLC Visualization:
-
UV (254 nm): Strong absorbance due to Indole.
-
Vanillin Stain: Turns Tryptophan derivatives distinct colors (often purple/red) upon heating.
Logic Tree for Troubleshooting
Caption: Decision matrix for common physical and spectral anomalies.
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons. (The definitive text on amino acid properties and resolution).
-
Sigma-Aldrich (Merck). Product Specification: N-Acetyl-L-tryptophan methyl ester. (Used for physical property comparison of enantiomers).
- Benoiton, N. L. (1983). Quantitation of racemization during the formation of the peptide bond. In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.
- Wüthrich, K. (1976). NMR in Biological Research: Peptides and Proteins. North-Holland Publishing Company. (Source for rotameric behavior of N-acetyl groups in NMR).
Sources
Validation & Comparative
mass spectrometry fragmentation pattern of N-acetyl-tryptophan methyl ester
Technical Deep Dive: Mass Spectrometry Fragmentation of N-Acetyl-Tryptophan Methyl Ester (NATME)
Executive Summary N-acetyl-tryptophan methyl ester (NATME) serves as the definitive "internal residue model" for proteomic mass spectrometry. Unlike free tryptophan, which exists as a zwitterion, or N-terminal tryptophan, which possesses a free amine, NATME blocks both the N-terminus (acetylation) and C-terminus (methylation). This unique structural configuration mimics the electronic environment of a tryptophan residue buried within a polypeptide chain.
This guide objectively compares the fragmentation performance of NATME against its structural analogs (Free Tryptophan, N-Acetyl-Tryptophan) to demonstrate why it is the superior standard for elucidating side-chain fragmentation mechanisms, specifically the formation of the quinolinium ion.
Part 1: Structural Context & Ionization Physics
To understand the fragmentation of NATME, one must first establish how its "blocked" termini alter its ionization physics compared to alternatives.
Comparative Analysis of Tryptophan Standards
| Feature | NATME (The Model) | Free Tryptophan | N-Acetyl-Tryptophan |
| Formula | |||
| MW (Monoisotopic) | 260.1161 Da | 204.0899 Da | 246.1004 Da |
| [M+H]+ (ESI) | m/z 261.12 | m/z 205.10 | m/z 247.11 |
| Zwitterionic? | No (Neutral) | Yes | No (Acidic) |
| Primary Utility | Mimics internal peptide bonds; hydrophobic standard. | Biological metabolite profiling. | Mimics N-terminal acetylation. |
| Key Limitation | Low water solubility (requires organic solvent). | Dominant | Acidic proton can complicate (+) mode ESI. |
Scientific Insight:
In Electrospray Ionization (ESI), free tryptophan suffers from competing neutral losses of ammonia (
Part 2: Fragmentation Pathways (The Core Mechanism)
The fragmentation of NATME (
The Primary Neutral Losses
Upon activation, the protonated precursor (
-
Pathway A (Ketene Loss): The N-acetyl group undergoes a rearrangement to expel a neutral ketene molecule (
, 42 Da). This results in the re-formation of the amine, yielding a peak at m/z 219 (equivalent to protonated Tryptophan Methyl Ester). -
Pathway B (Methanol Loss): The C-terminal methyl ester is cleaved, expelling methanol (
, 32 Da) to form the acylium ion at m/z 229 .
The "Internal" Immonium Ion
In peptides, the immonium ion (
The Quinolinium Signature (m/z 130)
The most critical diagnostic ion for Tryptophan residues is m/z 130 .
-
Mechanism: This is not a simple benzyl cation. It is formed via the expansion of the indole ring into a bicyclic quinolinium ion (or 3-methylene-3H-indol-1-ium).
-
Significance: This ion is the "terminal sink" of the fragmentation pathway. Its high stability makes it the dominant peak at high collision energies. Unlike the immonium ion (which varies with N-terminal modification), the
130 ion is invariant, making it the universal marker for Tryptophan presence [3, 6].
Part 3: Visualization of Signaling Pathways
The following diagram maps the fragmentation logic of NATME, distinguishing between the backbone cleavages and the side-chain stabilization.
Figure 1: Deterministic fragmentation tree of N-acetyl-tryptophan methyl ester under ESI-CID conditions. Note the convergence toward the stable Quinolinium ion (m/z 130).
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and validate the standard, follow this protocol. This workflow is designed to distinguish NATME from potential hydrolysis products (free Trp) which often contaminate aged standards.
Reagents:
-
Standard: N-acetyl-L-tryptophan methyl ester (>98% purity).
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (FA).
-
Blank: Solvent only.
Step-by-Step Workflow:
-
Preparation: Dissolve NATME to a final concentration of 1 µM. Note: NATME is hydrophobic; dissolve in 100% MeOH first, then dilute with water/FA.
-
Direct Infusion: Infuse at 5-10 µL/min into an ESI-Q-TOF or Triple Quadrupole mass spectrometer.
-
MS1 Validation (The Purity Check):
-
Scan range:
100–300. -
Pass Criteria: Dominant peak at
261. -
Fail Criteria: Presence of
247 (Hydrolysis of ester N-Ac-Trp) or 219 (Hydrolysis of acetyl Trp-OMe).
-
-
MS2 Fragmentation (The Energy Ramp):
-
Select
261 as precursor. -
Apply Collision Energy (CE) ramp: 10 eV
50 eV.
-
-
Data Interpretation:
-
Low CE (10-20 eV): Look for
229 (Methanol loss) and 219 (Ketene loss). -
High CE (>35 eV): The spectrum should be dominated by
130 (Quinolinium). -
Verification: If
159 is the base peak, your standard has degraded to free Tryptophan or Tryptophan methyl ester [1, 4].
-
References
-
ResearchGate. ESI-MS/MS spectra of (A) tryptophan, (B) N-alpha-methyl tryptophan. Available at: [Link][1][2][3][4][5]
-
NIST Chemistry WebBook. L-Tryptophan, N-acetyl-, Mass Spectrum (Electron Ionization). Available at: [Link]
-
Piatkivskyi, A., et al. Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation.[6] Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Sripadi, P., et al. ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. ResearchGate.[2] Available at: [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Radboud Repository. Chemistry of peptide fragmentation: Molecular structures by ion spectroscopy. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for D-Tryptophan N-acetyl Methyl Ester Analysis: A Technical Comparison & Analysis Guide
Executive Summary & Scientific Context
In the high-stakes landscape of chiral drug development, D-Tryptophan N-acetyl methyl ester (CAS: 16108-06-8) serves a dual critical function: it is both a key intermediate in the enzymatic resolution of tryptophan and a potential stereochemical impurity in peptide therapeutics.
Unlike its L-isomer, which is ubiquitous in protein biosynthesis, the D-isomer is often pharmacologically distinct or inactive, necessitating rigorous enantiomeric purity controls. This guide objectively compares reference standard grades and analytical methodologies, establishing a self-validating protocol for accurate quantification.
Key Technical Insight: The methyl ester moiety significantly alters solubility and chromatographic behavior compared to the free acid (N-Acetyl-D-Tryptophan). Direct analysis of the ester is superior to hydrolysis-based methods, which introduce racemization risks (up to 2-5% error).
Comparative Analysis of Reference Standards
When selecting a reference standard for D-Tryptophan N-acetyl methyl ester, researchers typically choose between three distinct grades. The choice dictates the validity of downstream data.
Table 1: Performance Comparison of Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Standard | Reagent Grade (Research Chemical) |
| Primary Use | Quantitation, Method Validation, cGMP Release | Routine ID, Qualitative Analysis | Synthesis Starting Material |
| Purity (HPLC) | > 99.5% (Certified) | > 98.0% | > 95.0% (Variable) |
| Chiral Purity | > 99.9% ee (Enantiomeric Excess) | > 99.0% ee | Often Undefined (Risk of Racemate) |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer Internal Standard | None |
| Water Content | Quantified (KF Titration) | Limit Test Only | Not Tested |
| Uncertainty | Explicitly stated (e.g., ±0.3%) | Not provided | Not provided |
| Risk Factor | Low | Medium | High (False positives for impurities) |
Critical Analysis of Alternatives
-
Direct Standard vs. In-Situ Derivatization:
-
Alternative: Some labs purchase N-Acetyl-D-Tryptophan (Free Acid) and methylate it in-house using MeOH/HCl.
-
Verdict:Not Recommended. In-situ derivatization often yields incomplete conversion (~95-98%), leaving residual free acid that co-elutes or tails in HPLC. Furthermore, acid-catalyzed esterification can induce slight racemization (0.1–0.5%), compromising chiral purity assessments.
-
-
D-Isomer vs. Racemic (DL) Standard:
-
Alternative: Using a DL-racemic mixture to identify retention times.
-
Verdict:Useful for Method Development but invalid for quantitation. A pure D-isomer standard is required to verify that the L-isomer (impurity) peak is absent and to establish a specific response factor.
-
Validated Experimental Protocols
The following protocols are designed to be self-validating. If the System Suitability criteria are not met, the data must be rejected.
Protocol A: Chiral Purity Analysis (Direct Method)
Target: Quantification of L-Isomer impurity and D-Isomer potency.
-
Principle: Normal-phase chiral HPLC using a polysaccharide-based stationary phase. The ester functionality allows for high solubility in hexane/alcohol mixtures, providing superior resolution compared to reverse-phase methods.
Instrument Parameters:
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: Chiralpak® AD-H or CHIRAL ART Cellulose-SB (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: Add 0.1% Diethylamine (DEA) if peak tailing occurs, though less critical for esters than free acids.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 280 nm (Indole chromophore).[1]
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 10 mg Reference Standard in 10 mL Isopropanol (1 mg/mL). Sonicate for 5 mins.
-
Dilution: Dilute 1:10 with Mobile Phase to reach 0.1 mg/mL.
-
System Suitability Injection: Inject a resolution mixture (Racemic N-Acetyl-DL-Tryptophan Methyl Ester).
-
Requirement: Resolution (
) between D and L peaks > 2.0.
-
-
Sample Injection: Inject the D-isomer sample.
Protocol B: Chemical Purity (Reverse Phase)
Target: Identification of synthesis impurities (e.g., unreacted tryptophan, free acid).
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Logic: The methyl ester is more hydrophobic than the free acid.
-
Elution Order: Tryptophan < N-Acetyl-Tryptophan < N-Acetyl-Tryptophan Methyl Ester .
-
Visualization of Analytical Logic
The following diagrams illustrate the impurity pathways and the decision logic for selecting the correct analytical method.
Diagram 1: Synthesis & Impurity Origins
This pathway highlights where critical impurities (L-isomer, Free Acid) originate during the synthesis of the reference standard.
Caption: Synthesis pathway showing the origin of critical impurities (Free Acid and L-Isomer) that the reference standard must define.
Diagram 2: Analytical Method Decision Tree
A logic flow for researchers to select the correct protocol based on their specific data requirements.
Caption: Decision matrix for selecting HPLC modes. Note the critical warning against hydrolysis-based methods for chiral analysis.
References
-
Lindner, W., et al. (2015). "Enantiomeric Separation of Tryptophan Derivatives by HPLC with Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. [Link]
-
YMC Co., Ltd. Chiral Separation Method Development using CHIRAL ART Polysaccharide Columns. Application Data.[1][2][3][4][5][6][][8] [Link]
-
Bender, M. L., et al. (1963). "Kinetic Evidence for an Acyl-Enzyme Intermediate in the Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-Tryptophan Derivatives." Biochemical and Biophysical Research Communications. [Link]
Sources
Comparative Guide: UV Absorption Spectra of Free Tryptophan vs. Ac-D-Trp-OMe
Executive Summary
This guide provides a technical comparison between Free Tryptophan (L-Trp) and its blocked derivative, N-acetyl-D-tryptophan methyl ester (Ac-D-Trp-OMe) . While both molecules rely on the indole moiety as their primary chromophore, their UV absorption profiles differ due to distinct electronic environments and solvent requirements.
Key Takeaway: Ac-D-Trp-OMe is a superior model for tryptophan residues within a polypeptide chain because it eliminates the zwitterionic charges of the free amino acid. Consequently, it exhibits a slight red-shift and a distinct molar extinction coefficient (
Quick Comparison Table
| Feature | Free Tryptophan (Trp) | Ac-D-Trp-OMe |
| Primary Chromophore | Indole ring | Indole ring |
| Electronic State (pH 7) | Zwitterionic ( | Uncharged (Neutral) |
| 278–280 nm | 280–282 nm (Solvent dependent) | |
| Extinction Coeff. ( | ~5,579 | ~5,690–5,800 |
| Solubility | Aqueous Buffers | Methanol, DMSO, Ethanol |
| Primary Application | Nutrient analysis, metabolic studies | Peptide modeling, CD calibration |
Scientific Foundation: The Indole Chromophore
The UV absorption of tryptophan is dominated by the
Auxochromic Effects & Terminal Modification
In Free Tryptophan , the protonated amino group (
In Ac-D-Trp-OMe , the N-acetylation and O-methylation mimic the peptide bonds found in proteins.
-
N-acetyl group: Removes the positive charge of the amine, eliminating the strong inductive withdrawal.
-
O-methyl group: Removes the negative charge of the carboxylate.
-
Net Result: The "blocked" tryptophan has an electron distribution that more closely resembles a tryptophan residue buried in a hydrophobic protein core or exposed on a peptide surface, rather than a free zwitterion. This typically results in a Red Shift (shift to longer wavelengths) and a slight increase in the molar extinction coefficient.
Stereochemistry (D- vs L-)
Note on Chirality: UV-Vis absorption spectroscopy (unlike Circular Dichroism) is achiral . It cannot distinguish between enantiomers in an achiral solvent. Therefore, the absorption spectrum of Ac-D-Trp-OMe is identical to that of Ac-L-Trp-OMe . The choice of the D-isomer is often relevant for proteolytic stability or specific chiral recognition studies, but not for basic UV quantification.
Visualization of Structural Logic
Figure 1: Structural and electronic differences influencing the UV spectra of Free Trp vs. Ac-D-Trp-OMe.
Detailed Comparative Analysis
Spectral Shift and Extinction Coefficients
The most critical parameter for researchers is the Molar Extinction Coefficient (
-
Free Tryptophan: The consensus value in water is
(often rounded to 5,600). -
Ac-Trp-OMe / NATA: The standard value for N-acetyl-tryptophanamide (NATA), which is spectrally equivalent to Ac-Trp-OMe, is
.
Why this matters: If you use the Free Trp value to quantify a peptide containing Trp, you may overestimate the concentration.
Solvatochromism (Solvent Effects)
This is the most common experimental pitfall.
-
Free Trp is water-soluble. Its spectrum is defined by hydrogen bonding with water.
-
Ac-D-Trp-OMe is hydrophobic. It is typically dissolved in Methanol (MeOH), Ethanol, or DMSO.
-
The Shift: Moving from water to methanol (lower polarity) causes a Red Shift of the absorption maximum (
) by approximately 1-3 nm.-
Free Trp in Water:
. -
Ac-D-Trp-OMe in MeOH:
.
-
Experimental Protocols
Protocol A: Measuring Free Tryptophan (Water)
Purpose: Baseline comparison or nutrient analysis.
-
Preparation: Dissolve L-Tryptophan in ultrapure water or phosphate buffer (pH 7.0).
-
Blanking: Use the exact same buffer.
-
Measurement: Scan 240–320 nm.
-
Validation:
should be 278 nm.
Protocol B: Measuring Ac-D-Trp-OMe (Organic Solvent)
Purpose: Peptide modeling or hydrophobic environment studies.
-
Solvent Selection: Use spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). DMSO is acceptable but has high absorbance below 260 nm.
-
Stock Solution: Prepare a 10 mM stock of Ac-D-Trp-OMe in MeOH.
-
Dilution: Dilute to ~50
M for measurement (Absorbance should be 0.1 – 0.8 AU). -
Blanking: CRITICAL. You must blank with pure MeOH (or the specific solvent used). Do not blank with water.
-
Measurement: Scan 240–320 nm.
-
Analysis: Note the fine structure (vibronic bands) which is often more resolved in organic solvents than in water.
Workflow Diagram
Figure 2: Decision matrix for accurate spectroscopic measurement of Tryptophan derivatives.
Applications in Drug Development
-
Protein Concentration Determination: When determining the extinction coefficient of a new protein based on its amino acid sequence (Edelhoch method), the value for Tryptophan is not taken from free Trp. It is taken from N-acetyl-tryptophanamide (NATA) or Ac-Trp-OMe (
), as these mimic the residue's state inside the protein. Using free Trp values would result in systematic error. -
Folding Studies: Ac-D-Trp-OMe serves as a control for "fully exposed" tryptophan in a hydrophobic environment. By comparing the spectrum of a protein to Ac-D-Trp-OMe in various solvents, researchers can estimate the polarity of the environment surrounding the protein's internal tryptophan residues.
-
Circular Dichroism (CD): While UV spectra are identical for enantiomers, Ac-D-Trp-OMe is frequently used in CD studies as a chiral standard to calibrate instruments or study chiral perturbations in solvent interactions.
References
-
Gill, S. C., & von Hippel, P. H. (1989). Calculation of protein extinction coefficients from amino acid sequence data.[1][2][3][4] Analytical Biochemistry, 182(2), 319-326.
-
Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins. Biochemistry, 6(7), 1948-1954.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter on Protein Fluorescence and Tryptophan Analogues).
-
NIST Chemistry WebBook. L-Tryptophan, N-acetyl-.[5] Standard Reference Data.
Sources
- 1. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 2. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 3. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 4. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 5. L-Tryptophan, N-acetyl- (CAS 1218-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Comparative Guide: Distinguishing D- and L- N-Acetyl Tryptophan Methyl Esters via Chiral Chromatography
Executive Summary
The separation of N-acetyl-L-tryptophan methyl ester (L-NATME) and its enantiomer D-NATME is a classic benchmark in chiral chromatography, yet it remains a critical quality control step in peptide synthesis and drug development. The indole moiety and the blocked amine/carboxyl groups create a hydrophobic, aromatic-rich profile that responds distinctly to different chiral stationary phases (CSPs).
The Verdict:
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H/IA). It typically offers the highest resolution (
) due to the helical cavity's perfect fit for the indole ring. -
Secondary Recommendation: Pirkle-Type Whelk-O 1 . Excellent for preparative scale-up due to high loading capacity and the ability to invert elution order by switching between (R,R) and (S,S) column versions.
Mechanistic Insight: The Dalgliesh Three-Point Interaction
To separate these enantiomers, the CSP must differentiate the spatial arrangement of the indole ring, the methyl ester, and the acetamido group around the chiral center. This requires a minimum of three simultaneous interactions (the Dalgliesh model).
Interaction Topology
-
-
Stacking: The electron-rich indole ring of tryptophan interacts with the phenyl rings of the CSP (phenylcarbamates in polysaccharides or the dinitrobenzoyl group in Whelk-O 1). -
Hydrogen Bonding: The N-H and C=O of the acetamido group form H-bonds with the carbamate or amide linkers on the CSP.
-
Steric Inclusion: The bulky indole group must fit into the chiral groove (polysaccharide) or cleft (Pirkle).
Figure 1: The three-point interaction mechanism required for chiral recognition of tryptophan derivatives.
Comparative Analysis of Stationary Phases
Option A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)
This is the "Gold Standard" for this separation. The amylose backbone forms a left-handed 4/3 helix, creating deep chiral grooves.
-
Mechanism: The indole ring of tryptophan inserts into the amylose cavity. The 3,5-dimethylphenyl groups provide
-basic interaction sites. -
Pros: Highest selectivity (
); widely available; robust method data. -
Cons: Coated phases (AD-H) cannot tolerate "forbidden" solvents (DCM, THF, Acetone) which dissolve the polymer. Immobilized versions (IA) solve this but may show slightly different selectivity.
Option B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB)
The cellulose backbone is linear and rigid, forming sheet-like structures.
-
Mechanism: Similar derivatization to AD-H, but the "chiral grooves" are shallower.
-
Performance: Often complementary to AD. If AD fails (rare for this analyte), OD is the next screen. However, for tryptophan esters, AD usually provides sharper peaks and better resolution.
Option C: Whelk-O 1 (Pirkle-Type)
A synthetic CSP based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.
-
Mechanism: Designed specifically for
- interactions. The dinitrobenzoyl group is a strong -acceptor, perfect for the electron-rich indole of tryptophan. -
Pros: Covalently bonded (universally solvent compatible); faster kinetics (higher flow rates); Elution Order Inversion (switch from (R,R)-Whelk-O 1 to (S,S)-Whelk-O 1 to reverse peak order).
Comparative Data Summary (Representative)
| Parameter | Amylose (AD-H) | Cellulose (OD-H) | Whelk-O 1 |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/IPA (90:10) | Hexane/IPA (80:20) |
| Selectivity ( | ~1.8 - 2.2 | ~1.4 - 1.6 | ~1.5 - 1.8 |
| Resolution ( | > 3.0 (Baseline) | > 1.8 (Baseline) | > 2.0 (Baseline) |
| Elution Order | Typically L then D | Typically D then L | Tunable |
| Loading Capacity | High | Medium | Very High |
*Note: Elution order is condition-dependent and must be confirmed with pure standards.
Validated Experimental Protocol
This protocol uses a Normal Phase mode, which is superior for solubility of the methyl ester and maximizes the hydrogen bonding required for recognition.
Reagents & Equipment[2]
-
HPLC System: Quaternary pump, UV Detector (DAD preferred).
-
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).
-
Column: Chiralpak AD-H (
mm, 5 m).[1] -
Standard: Pure N-acetyl-L-tryptophan methyl ester (Sigma-Aldrich or equivalent).
Method Parameters[2][4]
-
Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature:
. -
Detection: UV @ 280 nm (targets the indole chromophore).
-
Injection Volume: 5–10
L (concentration 1.0 mg/mL in mobile phase).
Self-Validating Workflow
To ensure scientific integrity, the method includes a System Suitability Test (SST) loop.
Figure 2: Validated workflow including System Suitability Test (SST) logic.
Step-by-Step Execution
-
Column Conditioning: Equilibrate the column with 20 column volumes (approx. 60 mL) of mobile phase until the baseline is flat at 280 nm.
-
Marker Injection: Inject the pure L-NATME standard first. Record its retention time (
). This definitively identifies the L-peak, preventing elution order errors. -
Racemate Injection: Inject the racemic mixture.
-
Calculation: Calculate Resolution (
) using the half-width method:-
Acceptance Criteria:
ensures <1% enantiomeric impurity overlap.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Resolution ( | Mobile phase too strong. | Decrease IPA content to 5% (95:5 Hex/IPA). This increases retention ( |
| Peak Tailing | Silanol interactions. | Although rare for esters, if tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase. |
| Retention Time Drift | Temperature fluctuation. | Thermostat the column.[2][3][4][5][6][7] Lowering temperature to |
| Broad Peaks | Sample solvent mismatch. | Ensure sample is dissolved in the mobile phase, not pure IPA or Ethanol. |
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][5][6][8][9][10] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Daicel Chiral Technologies. (n.d.).[5] CHIRALPAK® AD-H / AD Application Data. Chiral Technologies Instruction Manuals. Link
-
Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated alpha-amino acids and their esters. Journal of Liquid Chromatography, 15(11), 1947-1955. Link
-
Regis Technologies. (n.d.).[7][10] Whelk-O® 1 Chiral Stationary Phase Application Guide. Regis Technologies.[6][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. videleaf.com [videleaf.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hplc.eu [hplc.eu]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: N-Acetyl-D-Tryptophan Methyl Ester
Executive Summary & Immediate Directive
N-Acetyl-D-tryptophan methyl ester is a specialized amino acid derivative often used as a chiral standard or peptide synthesis intermediate. While generally classified as non-hazardous under GHS standards (OSHA 29 CFR 1910.1200), professional stewardship dictates it must not be treated as general refuse.
Core Disposal Directive:
-
Do NOT flush down the drain. (High Biological Oxygen Demand risk).
-
Do NOT dispose of in regular trash.
-
Primary Method: Collect as Non-Regulated Organic Chemical Waste for high-temperature incineration.
Chemical Identity & Physicochemical Profile
Accurate identification is the first step in safe disposal. This compound is the D-enantiomer; while most safety data is derived from the L-isomer or racemate, the physical waste properties are identical.
| Property | Specification |
| Chemical Name | N-Acetyl-D-tryptophan methyl ester |
| CAS Number | 16108-06-8 (D-isomer specific) |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Physical State | White to off-white powder/crystal |
| Solubility | Soluble in organic solvents (MeOH, DMSO); sparingly soluble in water.[] |
| Reactivity | Stable; incompatible with strong oxidizing agents.[2] |
Hazard Assessment & Stewardship Logic
As a Senior Scientist, I emphasize that "Non-Hazardous" does not mean "Safe for Environment." We adopt a Cradle-to-Grave approach.
GHS Classification
-
Signal Word: None (Not a hazardous substance or mixture).
-
Hazard Statements: None.
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
The "Hidden" Risks (Expert Insight)
-
Hydrolysis Potential: As a methyl ester, this compound can hydrolyze in the presence of strong acids or bases to release Methanol (toxic/flammable) and N-Acetyl-D-Tryptophan. Therefore, avoid mixing this waste with aqueous acidic waste streams to prevent unmonitored generation of methanol in waste containers.
-
Biological Oxygen Demand (BOD): Amino acid derivatives are nutrient-rich. Releasing them into wastewater systems can promote bacterial overgrowth, violating local municipal discharge permits.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired/Surplus Powder)
Use this for pure substance disposal.
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides).
-
Containerization: Place the original container (if compatible) inside a clear, sealable secondary bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste tag. Even if non-regulated, label clearly:
-
Content: "N-Acetyl-D-tryptophan methyl ester"[3]
-
Hazard Checkbox: "Non-Regulated Organic Solid" (or "Toxic" if local policy dictates strict adherence to precautionary principles).
-
-
Disposal: Transfer to EHS for Incineration .
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Use this for HPLC waste or synthesis mother liquors.
-
Solvent Compatibility: Determine the primary solvent.
-
If dissolved in Methanol/Ethanol/DMSO: Use the Non-Halogenated Organic waste stream.
-
If dissolved in DCM/Chloroform: Use the Halogenated Organic waste stream.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8) to prevent ester hydrolysis inside the drum.
-
Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent volatile emissions (if organic solvents are present).
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of N-Acetyl-D-tryptophan methyl ester, ensuring compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of N-Acetyl-D-tryptophan methyl ester based on physical state and solvent composition.
Emergency Response (Spill Procedures)
In the event of a laboratory spill, follow this self-validating protocol:
-
Assess: If the spill is dry powder, there is no immediate respiratory threat unless aerosolized.
-
PPE: Don Nitrile gloves, safety glasses, and a standard lab coat. Use a dust mask (N95) if powder is fine/dusty.
-
Containment:
-
Dry Spill: Cover with wet paper towels to prevent dust generation, then sweep up carefully.
-
Wet Spill: Absorb with vermiculite or standard spill pads.
-
-
Clean Up: Clean the surface with a soap/water solution.[4] Do not use bleach (potential reaction with amine/amide groups, though low risk).
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.
References
-
Fisher Scientific. (2024).[5] Safety Data Sheet: N-Acetyl-L-tryptophan methyl ester. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: N-Acetyl-D-tryptophan methyl ester (CAS 16108-06-8).[3] Retrieved from
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: N-Acetyl-tryptophan methyl ester. Retrieved from
-
University of Wisconsin-Madison. (2023). Laboratory Chemical Disposal Guide: Amino Acids and Esters. Retrieved from
Sources
Personal protective equipment for handling D-Tryptophan, N-acetyl-, methyl ester
This guide provides a comprehensive, field-proven operational framework for handling D-Tryptophan, N-acetyl-, methyl ester (CAS: 16108-06-8). It is designed for researchers requiring immediate, actionable safety and logistical data.
Chemical Profile & Risk Assessment
Substance Identity:
-
Chemical Name: N-Acetyl-D-tryptophan methyl ester
-
CAS Number: 16108-06-8
-
Molecular Formula: C₁₄H₁₆N₂O₃
-
Physical State: White to off-white powder[1]
Hazard Identification (GHS/OSHA): While this specific enantiomer is often classified as "Not Hazardous" or "Caution - Substance not fully tested" in many vendor SDSs, its chemical structure dictates specific handling protocols to prevent degradation and ensure user safety.
-
Primary Risks:
-
Bioactive Potential: As a tryptophan derivative, it may possess biological activity affecting the central nervous system. Treat as a potential bioactive agent.[2]
-
Sensitization: Amino acid esters can act as skin sensitizers upon prolonged contact.
-
Chemical Instability: The indole ring is susceptible to oxidation (yellowing), and the methyl ester is prone to hydrolysis in humid conditions.
-
Personal Protective Equipment (PPE) Matrix
This matrix is designed to mitigate both exposure risk and sample contamination.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 Respirator (minimum) or Fume Hood | Prevents inhalation of fine particulates. Tryptophan derivatives can be irritating to mucous membranes. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Preferred over safety glasses to protect against splashes during solubilization in organic solvents (e.g., DCM, Methanol). |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min. thickness) | Outer Glove: Changed immediately upon contamination. Inner Glove: Acts as a final barrier against permeation by organic solvents used in processing. |
| Body | Lab Coat (Cotton/Poly blend) with cuffed sleeves | Prevents powder accumulation on street clothes. Cuffs prevent wrist exposure during reaching motions. |
Operational Protocol: Safe Handling Lifecycle
Phase A: Receipt & Storage (Critical for Stability)
-
Inspection: Upon receipt, inspect the material. It should be white.[3] A yellow or brown tint indicates oxidation of the indole moiety.
-
Storage Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The container must be tightly sealed to prevent moisture ingress, which catalyzes ester hydrolysis.
Phase B: Weighing & Transfer
-
Environment: Perform all open-container manipulations inside a Chemical Fume Hood .
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.
-
Protocol:
-
Equip PPE (Double Nitrile, Goggles, Lab Coat).
-
Allow the container to reach room temperature before opening to prevent condensation (water) from forming on the cold solid.
-
Weigh the required amount into a tared vial.
-
Immediately re-seal the stock container with Parafilm® or electrical tape and return to cold storage.
-
Phase C: Solubilization
-
Solubility Profile: Soluble in organic solvents (Methanol, DMSO, Dimethylformamide, Dichloromethane). Sparingly soluble in water.[4]
-
Procedure:
-
Add solvent slowly to the solid.
-
Vortex gently. Avoid sonication if possible to reduce heat generation, which can degrade the ester.
-
Self-Validating Step: The solution should be clear and colorless. Cloudiness implies incomplete dissolution or hydrolysis products (insoluble acid).
-
Visualization: Safe Handling Workflow
The following diagram outlines the logical decision-making process for handling this compound, ensuring both safety and chemical integrity.
Figure 1: Decision logic for the inspection, storage, and handling of N-Acetyl-D-tryptophan methyl ester.
Emergency Response & Disposal
Spill Management
-
Evacuate the immediate area if the spill involves a large quantity of fine powder.
-
Don PPE: N95 respirator, goggles, and double gloves.
-
Containment: Cover the spill with a damp paper towel (to prevent dust) or an absorbent pad if in solution.
-
Cleanup: Wipe up carefully.[1][2] Clean the surface with 70% Ethanol followed by water.
-
Disposal: Place all cleanup materials into a solid hazardous waste bag.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[5] Remove contaminated clothing.[1][2][6]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[3] Remove contact lenses if present.[3]
Waste Disposal
-
Solid Waste: Dispose of as "Hazardous Chemical Solid."
-
Liquid Waste: If dissolved in organic solvents, dispose of in the "Organic Solvents" stream (Halogenated or Non-Halogenated depending on the solvent used).
-
Do NOT dispose of down the drain.[2]
References
-
Fisher Scientific. (2024).[7] Safety Data Sheet: N-Acetyl-L-tryptophan methyl ester (Analogous Hazard Data). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 100936, N-Acetyltryptophan methyl ester. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: N-Acetyl-D-tryptophan methyl ester. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
